Comprehensive Technical Guide on the Chemical Properties and Synthetic Utility of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one
Executive Summary In modern medicinal chemistry, fused bicyclic heteroaromatics serve as privileged scaffolds due to their ability to mimic endogenous purines and interact with diverse enzymatic and receptor targets. 7-N...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, fused bicyclic heteroaromatics serve as privileged scaffolds due to their ability to mimic endogenous purines and interact with diverse enzymatic and receptor targets. 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one (CAS: 82722-74-5) is a highly functionalized, electron-deficient building block. Characterized by its tautomeric flexibility and orthogonal reactivity handles, this compound is a critical intermediate in the synthesis of kinase inhibitors, Toll-like receptor (TLR) modulators, and complex nucleoside analogs[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven synthetic protocols, designed to support researchers in drug development and scale-up manufacturing.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical properties of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one is essential for predicting its solubility, membrane permeability, and reactivity profiles. The compound's high Topological Polar Surface Area (TPSA) indicates strong hydrogen-bonding capabilities, making it an excellent hinge-binding motif in protein pockets.
The imidazo[4,5-c]pyridine core is subject to complex tautomeric equilibria. The presence of the 4-oxo group drives a lactam-lactim tautomerism (pyridin-4(5H)-one vs. 4-hydroxypyridine). In polar solvents and physiological conditions, the lactam form heavily predominates.
Furthermore, the 7-nitro group exerts profound inductive (-I) and resonance (-M) electron-withdrawing effects. This electron deficiency propagates through the conjugated system, significantly lowering the pKa of the imidazole NH compared to standard benzimidazoles. This increased acidity allows for highly regioselective N-alkylation under mild basic conditions.
Figure 1: Electronic influence of the 7-nitro group on the imidazopyridine core.
Reactivity Pathways and Downstream Applications
The strategic value of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one lies in the orthogonality of its functional groups. The nitro group, the pyridone carbonyl, and the imidazole nitrogen can be sequentially modified without cross-reactivity, enabling divergent synthesis.
Figure 2: Divergent synthetic utility of the 7-nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one scaffold.
Experimental Protocols: Core Methodologies
To utilize this scaffold effectively in drug discovery, converting the inert pyridone into a reactive electrophile is often the critical first step. Below is a self-validating, step-by-step protocol for the Deoxychlorination of the core to yield 4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine.
Protocol: Vilsmeier-Type Deoxychlorination
Objective: Conversion of the 4-oxo group to a 4-chloro moiety to enable subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
Reagent Suspension: In a flame-dried, argon-purged round-bottom flask, suspend the starting material in neat POCl₃.
Causality: POCl₃ serves a dual purpose as both the chlorinating agent and the solvent, ensuring a high local concentration to drive the unfavorable lactam-to-chloroimine equilibrium forward.
Causality: DMF reacts rapidly with POCl₃ to generate the Vilsmeier-Haack reagent (chloromethyleneiminium ion). This highly electrophilic species accelerates the activation of the lactam oxygen, forming a superior leaving group compared to standard POCl₃ activation.
Thermal Reaction: Attach a reflux condenser and heat the mixture to 100–105 °C for 4 to 6 hours.
Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the starting material peak (m/z 181 [M+H]⁺) is fully consumed, replaced by the product peak (m/z 199/201 [M+H]⁺). The product peak must exhibit a characteristic 3:1 isotopic pattern indicative of mono-chlorination.
Concentration: Cool the reaction mixture to room temperature and remove excess POCl₃ under reduced pressure (rotary evaporation).
Causality: Removing the bulk of POCl₃ prior to aqueous workup is critical. It prevents violent exothermic hydrolysis and minimizes the generation of concentrated HCl, which could prematurely degrade the newly formed chloro-heterocycle.
Quenching & Isolation: Dissolve the resulting crude residue in a minimal amount of acetonitrile and add it dropwise to a vigorously stirred mixture of crushed ice and saturated NaHCO₃, maintaining the pH between 7 and 8. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the activated 4-chloro intermediate.
Analytical Characterization Standards
When confirming the identity and purity of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one and its immediate derivatives, rely on the following spectroscopic markers:
¹H NMR (DMSO-d₆, 400 MHz): The defining feature of the starting material is the presence of two distinct exchangeable protons. The pyridone lactam NH typically appears as a broad singlet far downfield (~11.5–12.0 ppm), while the imidazole NH appears around ~13.0 ppm. The solitary imidazole C2-H proton will appear as a sharp singlet at ~8.3 ppm.
Infrared (IR) Spectroscopy: Expect strong, diagnostic N-O stretching bands at approximately 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) confirming the nitro group. A strong C=O stretch at ~1670 cm⁻¹ confirms the lactam state.
Mass Spectrometry (ESI-MS): Positive ionization mode will yield a distinct[M+H]⁺ peak at 181.1 m/z[3].
References
Guidechem Chemical Database. "82722-74-5 4H-IMidazo[4,5-c]pyridin-4-one, 3,5-dihydro-7-nitro- Basic Information." Guidechem.
"spectroscopic data for 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one"
An In-Depth Technical Guide Spectroscopic Data Profile of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 7-Nitr...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Spectroscopic Data Profile of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry due to its structural relation to purines.[1] While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from structurally analogous compounds and first principles to construct a reliable, predictive spectroscopic profile. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's signature in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The guide includes detailed, field-proven experimental protocols and explains the causal reasoning behind methodological choices, ensuring both technical accuracy and practical utility.
Introduction
7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one belongs to the imidazopyridine class of fused heterocyclic systems.[1] This scaffold is a key pharmacophore found in compounds developed as kinase inhibitors, antagonists for various receptors, and other therapeutic agents.[2][3][4] The introduction of a nitro group (-NO₂) and a carbonyl group (C=O) significantly influences the molecule's electronic properties, and consequently, its spectroscopic behavior. Accurate interpretation of its spectroscopic data is paramount for structural verification, purity assessment, and understanding its chemical reactivity.
This guide provides a foundational spectroscopic framework for this molecule, derived from expert analysis of published data on related imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives.[2][5][6]
Chemical Structure:
Molecular and Physicochemical Properties
A summary of the core physicochemical properties provides essential context for the subsequent spectroscopic analysis.
Spectroscopic Characterization: A Multi-Platform Approach
An integrated approach using multiple spectroscopic techniques is essential for the unambiguous characterization of a novel or complex molecule. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1 Theoretical Principles and Experimental Rationale
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one, which possesses low solubility in less polar organic solvents, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the compound, and its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented and easily distinguished.[6]
3.1.2 Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the exchangeable N-H protons. The electron-withdrawing nature of the nitro group and the pyridinone ring will significantly deshield adjacent protons, shifting them downfield.
Predicted Signal (ppm)
Multiplicity
Integration
Assignment
Rationale & Comparative Insights
~12.0 - 14.0
Broad Singlet
1H
Imidazole N-H
N-H protons in similar heterocyclic systems, like imidazo[4,5-b]pyridines, appear as broad singlets at very low fields in DMSO-d₆.[5]
~11.0 - 12.0
Broad Singlet
1H
Pyridinone N-H
The lactam N-H proton is also acidic and subject to exchange, appearing as a broad downfield signal.
~8.5 - 8.8
Singlet
1H
H-2 (Imidazole)
The proton at the 2-position of the imidazole ring is typically a singlet and appears downfield.
~8.2 - 8.4
Singlet
1H
H-6 (Pyridine)
This proton is adjacent to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield chemical shift.
3.1.3 Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will reveal all six carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached heteroatoms and functional groups.
Predicted Signal (ppm)
Assignment
Rationale & Comparative Insights
~155 - 160
C-4 (C=O)
Carbonyl carbons in lactam systems are highly deshielded and appear significantly downfield.
~145 - 150
C-7a
This quaternary carbon is part of the fused ring system and is influenced by adjacent nitrogen atoms.
~140 - 145
C-7
The carbon atom bearing the nitro group is expected to be strongly deshielded.
~135 - 140
C-2
The imidazole C-2 carbon is typically found in this region in related fused systems.[2][6]
~130 - 135
C-3a
This quaternary carbon is at the junction of the two rings.
~115 - 120
C-6
This carbon is attached to a proton and is influenced by the adjacent nitro group.
3.1.4 Experimental Protocol for NMR Data Acquisition
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse angle and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons, an extended relaxation delay (5-10 seconds) and a larger number of scans will be necessary to obtain a good signal-to-noise ratio.
3.1.5 Data Interpretation Workflow
NMR data acquisition and analysis workflow.
Mass Spectrometry (MS)
3.2.1 Principles of Ionization and Mass Analysis
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation patterns. For a polar, non-volatile molecule like 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one, Electrospray Ionization (ESI) is the ideal technique. It is a "soft" ionization method that typically keeps the molecule intact, allowing for the clear observation of the molecular ion. Analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
3.2.2 Expected Mass Spectrum
The high-resolution mass spectrum should confirm the elemental composition of the molecule.
Molecular Formula: C₆H₄N₄O₃
Exact Mass: 180.0287
Positive Ion Mode (ESI+): The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 181.0360.
Negative Ion Mode (ESI-): The primary ion observed will be the deprotonated molecule, [M-H]⁻, at m/z 179.0212.
Fragmentation: Fragmentation might involve the loss of the nitro group (NO₂, 46 Da) or carbon monoxide (CO, 28 Da) from the pyridinone ring.
3.2.3 Experimental Protocol for ESI-MS
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with a small addition of formic acid (0.1%) for positive mode or ammonium hydroxide (0.1%) for negative mode to facilitate ionization.
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
MS Parameters: Set the ion source parameters, including capillary voltage (~3-4 kV), drying gas temperature, and sheath gas flow, to achieve a stable spray and optimal signal intensity.
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da) in both positive and negative ion modes.
Infrared (IR) Spectroscopy
3.3.1 Vibrational Modes and Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
3.3.2 Predicted IR Absorption Bands
The IR spectrum will be dominated by absorptions from the N-H, C=O, and N-O bonds.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Rationale & Comparative Insights
3400 - 3100 (broad)
N-H Stretch
Imidazole & Pyridinone N-H
Hydrogen-bonded N-H groups in solid-state samples typically produce broad absorption bands in this region.[6]
~1700 - 1650
C=O Stretch
Lactam (Pyridinone) Carbonyl
This is a characteristic region for cyclic amide carbonyl groups.
1550 - 1500 & 1370 - 1330
Asymmetric & Symmetric N-O Stretch
Nitro Group (-NO₂)
The two strong bands are the definitive signature of a nitro group.[6]
1620 - 1450
C=C and C=N Stretches
Aromatic/Heterocyclic Rings
These absorptions correspond to the stretching vibrations within the fused ring system.[9]
3.3.3 Experimental Protocol for ATR-FTIR
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum.
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The software will automatically subtract the background spectrum, yielding the final absorbance or transmittance spectrum of the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy
3.4.1 Electronic Transitions and Chromophores
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of the imidazo[4,5-c]pyridin-4-one core, combined with the powerful chromophoric nitro group, is expected to result in strong UV absorption.
3.4.2 Predicted UV-Vis Absorption Maxima (λmax)
The spectrum, typically recorded in a polar solvent like ethanol or methanol, is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions.
λmax 1: A strong absorption band is predicted in the range of 250-290 nm , corresponding to π → π* transitions within the fused aromatic system.
λmax 2: A second, often broader and less intense, absorption is expected at a longer wavelength, potentially >320 nm . This is characteristic of conjugated systems containing a nitro group, which extends the conjugation and lowers the energy gap for electronic transitions.[10]
3.4.3 Experimental Protocol for UV-Vis Analysis
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol or ethanol.
Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL).
Dilution: Prepare a dilute solution (in the micromolar range) from the stock solution to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank or reference).
Sample Measurement: Rinse and fill the cuvette with the diluted sample solution and record the absorbance spectrum across the desired wavelength range (e.g., 200-600 nm).
Integrated Spectroscopic Data Analysis Workflow
Confirming a chemical structure requires the careful integration of data from all analytical techniques. Each method corroborates the others, leading to an unambiguous assignment.
Workflow for integrated spectroscopic structure elucidation.
Conclusion
This technical guide presents a detailed, predictive spectroscopic profile for 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one. By synthesizing information from related structures and applying fundamental spectroscopic principles, this document provides researchers with a robust framework for identifying and characterizing this important heterocyclic compound. The predicted NMR chemical shifts, key IR absorption bands, expected mass-to-charge ratios, and UV-Vis absorption maxima serve as reliable benchmarks for experimental verification. The inclusion of standardized, field-tested protocols provides a practical basis for acquiring high-quality data, empowering scientific discovery and accelerating research in medicinal chemistry and drug development.
References
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI.
Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflamm
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC.
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2025). MDPI.
Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activ
Design and Synthesis of Tricyclic Imidazo[4,5-b]pyridin-2-ones as Corticotropin-Releasing Factor-1 Antagonists. (2005).
U.V. Spectrophotometric Method towards the Selective Detection of Imidacloprid Using Organic Nanoparticles of (E). (2024). E3S Web of Conferences.
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2009).
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
Application Note & Protocol: A Luminescence-Based Approach for Screening Novel Kinase Inhibitors
Utilizing 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one in High-Throughput Kinase Inhibitor Screening Introduction: The Quest for Specific Kinase Inhibitors Protein kinases are a large family of enzymes that play critical r...
Author: BenchChem Technical Support Team. Date: April 2026
Utilizing 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one in High-Throughput Kinase Inhibitor Screening
Introduction: The Quest for Specific Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell growth, differentiation, and metabolism.[1] They function by catalyzing the transfer of a phosphate group from ATP to a specific substrate, thereby modulating its activity.[1] With over 500 kinases encoded in the human genome, their dysregulation is frequently implicated in the pathophysiology of numerous diseases, most notably cancer.[1] This has established kinases as one of the most important classes of drug targets.[2][3]
The imidazo[4,5-c]pyridine scaffold has emerged as a promising core structure for the development of novel kinase inhibitors. Various derivatives of this heterocyclic system have demonstrated potent inhibitory activity against several kinases, including Src family kinases and Ataxia Telangiectasia Mutated (ATM) kinase.[4] This established precedent provides a strong rationale for investigating novel substituted imidazo[4,5-c]pyridines as potential kinase inhibitors.
This application note provides a comprehensive guide for researchers and drug development professionals on how to effectively screen novel compounds, using 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one as an example, for inhibitory activity against a panel of protein kinases. We present a detailed protocol based on the robust and highly sensitive ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5][6]
Assay Principle: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal and homogeneous assay platform suitable for high-throughput screening (HTS) of kinase inhibitors.[5][7] The assay is performed in a "glow-type" format, providing a stable luminescent signal that is directly proportional to the amount of ADP generated, and thus, to the kinase activity.[1][8]
The assay proceeds in two steps after the initial kinase reaction is complete:
Termination of Kinase Reaction and ATP Depletion: The ADP-Glo™ Reagent is added to the reaction. This reagent simultaneously stops the kinase reaction and depletes any remaining unconsumed ATP. This step is crucial as it eliminates the background signal from the initial high concentration of ATP.[5][9]
ADP to ATP Conversion and Luminescence Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP is then used by a thermostable luciferase (Ultra-Glo™ Luciferase) to catalyze the oxidation of luciferin, generating a stable luminescent signal.[5][10]
The intensity of the emitted light is directly proportional to the initial amount of ADP produced in the kinase reaction. Therefore, in an inhibitor screening context, a low luminescent signal corresponds to high kinase inhibition.[1]
This protocol is designed for a 384-well plate format, which is standard for high-throughput screening. All additions and incubations should be performed at room temperature unless otherwise specified.
Materials and Reagents
Test Compound: 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM)
Kinase Panel: A selection of purified protein kinases of interest.
Kinase Substrate: Appropriate peptide or protein substrate for each kinase.
ATP: Ultra-pure ATP solution.
ADP-Glo™ Kinase Assay Kit (Promega):
ADP-Glo™ Reagent
Kinase Detection Reagent
Kinase Reaction Buffer: 5X or 1X buffer appropriate for the specific kinase. A generic buffer can be 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% BSA, and 1 mM DTT.
Test Compound Dilution: Prepare a serial dilution of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one in 100% DMSO. This is typically an 11-point, 3-fold serial dilution starting from the 10 mM stock. This will be used to generate a dose-response curve.
Kinase Solution: Dilute the kinase enzyme to a 2X working concentration in 1X kinase reaction buffer. The optimal concentration of the kinase should be determined empirically to achieve about 10-30% ATP consumption in the linear range of the reaction.
Substrate/ATP Mix: Prepare a 2X working solution containing the kinase substrate and ATP in 1X kinase reaction buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to sensitively detect ATP-competitive inhibitors.
Reagent
Stock Concentration
2X Working Concentration
Final (1X) Concentration
Kinase
Varies
2x Optimal Conc.
1x Optimal Conc.
Substrate
Varies
2x Km
1x Km
ATP
10 mM
2x Km
1x Km
Test Compound (in reaction)
10 mM (in DMSO)
N/A
e.g., 100 µM - 1.7 nM
DMSO (final)
100%
N/A
≤ 1%
Table 1: Example Reagent Concentrations for Kinase Assay.
Assay Procedure
The following procedure outlines the steps for a 5 µL kinase reaction volume. The volumes can be scaled, maintaining the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[11]
Caption: High-Throughput Screening Workflow.
Compound Addition: Add 50 nL of the serially diluted 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one or control (100% DMSO for positive and negative controls) to the appropriate wells of a 384-well plate.
Kinase Addition: Add 2.5 µL of the 2X kinase solution to all wells except the "no enzyme" negative control wells (add 2.5 µL of 1X kinase buffer instead).
Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature. This step allows the test compound to interact with the kinase before the reaction starts.[8]
Initiate Kinase Reaction: Add 2.5 µL of the 2X Substrate/ATP mix to all wells to start the kinase reaction.
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. The incubation time may need to be optimized for each kinase.
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes at room temperature.[5]
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[5]
Measure Luminescence: Read the luminescence on a plate-reading luminometer. An integration time of 0.25-1 second per well is typically sufficient.[11]
Controls
Positive Control (0% Inhibition): Kinase reaction with DMSO instead of the test compound. This represents the maximum kinase activity.
Negative Control (100% Inhibition): Reaction wells with no kinase enzyme. This represents the background signal.
Data Analysis and Interpretation
Calculation of Percent Inhibition
The raw luminescence data (Relative Light Units, RLU) is used to calculate the percent inhibition for each concentration of the test compound.
The calculated percent inhibition values are plotted against the logarithm of the test compound concentrations. A non-linear regression analysis (sigmoidal dose-response curve with variable slope) is then used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[3]
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput assay. It is calculated using the positive and negative control data.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[12]
Conclusion and Future Directions
This application note provides a robust and reliable framework for screening novel compounds, such as 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one, for kinase inhibitory activity using the ADP-Glo™ Kinase Assay. The imidazo[4,5-c]pyridine scaffold has shown promise in the development of kinase inhibitors, and this protocol enables the systematic evaluation of new derivatives.
Compounds that demonstrate significant inhibitory activity (e.g., IC50 < 10 µM) in this primary biochemical screen should be subjected to further characterization. This includes selectivity profiling against a broad panel of kinases to understand their off-target effects, determination of the mechanism of inhibition (e.g., ATP-competitive, non-competitive), and validation in cell-based assays to confirm their activity in a more physiological context.[3][13] These subsequent steps are crucial in the journey of transforming a screening hit into a viable lead compound for drug development.
References
Vertex AI Search, A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity,
Promega Corpor
PMC, Development of a HTRF® Kinase Assay for Determin
Revvity, HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases,
Merck Millipore, HTRF® Enzyme Assays | Life Science Research,
Sigma-Aldrich, PI 3-Kinase HTRF ® Assay; 384 wells,
PMC, Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase,
Reaction Biology, Spotlight: Activity-Based Kinase Assay Form
NCBI, Assay Development for Protein Kinase Enzymes,
ACS Publications, Virtual Target Screening: Valid
Pamgene, A new dimension to your kinase inhibitor screening,
ChEMBL, Comprehensive analysis of kinase inhibitor selectivity,
BellBrook Labs, How Does a Biochemical Kinase Assay Work?,
Domainex, Biochemical kinase assay to improve potency and selectivity,
Frontiers, Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants,
NextSDS, 7-nitro-1H-iMidazo[4,5-c]pyridin-4(5H)
ACS Publications, The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (
PMC, Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma,
ACS Publications, Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors,
PubMed, Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors,
Bide Pharmatech Ltd, 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one CAS NO.82722-74-5,
PMC, Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
PubMed, Imidazo[4,5-c]pyridines as corticotropin releasing factor receptor ligands,
Application Note: Synthesis, Optimization, and Validation of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one
Here is a comprehensive technical application note for the synthesis of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one, designed for researchers and drug development professionals. Executive Summary & Pharmacological Context...
Author: BenchChem Technical Support Team. Date: April 2026
Here is a comprehensive technical application note for the synthesis of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one, designed for researchers and drug development professionals.
Executive Summary & Pharmacological Context
The imidazo[4,5-c]pyridine scaffold is a privileged structure in modern medicinal chemistry. Specifically, derivatives of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one (CAS: 82722-74-5 / 306272-95-7) serve as critical intermediates in the development of dual-action therapeutics, most notably angiotensin II type 1 (AT1) receptor antagonists that simultaneously act as peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists[Casimiro-Garcia et al., 2013]. This guide details a scalable, self-validating synthetic protocol for generating this core pharmacophore, emphasizing mechanistic causality and rigorous analytical control.
Mechanistic Rationale & Retrosynthetic Strategy
The construction of the imidazo[4,5-c]pyridine core is most efficiently achieved through the cyclocondensation of an appropriately substituted ortho-diamine with a carboxylic acid or its derivatives[Keri et al., 2017]. To yield the unsubstituted C2-position of the imidazole ring, formic acid is utilized.
The reaction proceeds via a two-step cascade:
Intermolecular Acylation: Formic acid formylates the more sterically accessible and nucleophilic amine on the 3,4-diamino-5-nitropyridin-2(1H)-one precursor.
Intramolecular Dehydration: Sustained thermal energy drives the nucleophilic attack of the adjacent amine onto the formyl carbonyl, followed by the elimination of water to aromatize the newly formed imidazole ring.
Figure 1: Schematic workflow for the cyclocondensation synthesis of the target scaffold.
Detailed Experimental Protocol
This methodology is designed to be robust and scalable, utilizing anti-solvent precipitation to bypass the need for resource-intensive chromatographic purification.
Step 1: Reaction Assembly
Procedure: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 mmol of 3,4-diamino-5-nitropyridin-2(1H)-one in 25 mL of neat, anhydrous formic acid (98-100%).
Causality: Formic acid is used in vast excess because it serves a dual purpose. It acts as a highly polar solvent capable of solvating the rigid, hydrogen-bonded precursor, while simultaneously acting as the electrophilic single-carbon donor.
Step 2: Thermal Cyclocondensation
Procedure: Heat the reaction mixture to a gentle reflux (approx. 100–105 °C) under an inert nitrogen atmosphere for 6 to 8 hours.
Causality: While the initial formylation occurs rapidly at lower temperatures, the subsequent intramolecular cyclization and dehydration have a high activation energy barrier. Reflux conditions provide the necessary thermodynamic push to drive the equilibrium toward the fully aromatized bicyclic system.
Step 3: Anti-Solvent Precipitation and Isolation
Procedure: Allow the reaction to cool to room temperature. Slowly pour the acidic mixture into 100 mL of vigorously stirred crushed ice/water. Stir for 30 minutes to ensure complete precipitation. Filter the resulting solid under a vacuum, wash sequentially with cold water (3 x 20 mL) and cold ethanol (10 mL), and dry in a vacuum oven at 60 °C overnight.
Causality: The highly polar, hydrogen-bonding nature of the imidazo-pyridone product makes it highly soluble in acidic media but nearly insoluble in neutral aqueous environments. The ice-water quench forces rapid supersaturation and crystallization, leaving unreacted formic acid and polar impurities in the mother liquor.
Analytical Validation (Self-Validating System)
A protocol is only as reliable as its validation metrics. To ensure this workflow is self-validating, researchers must implement the following multi-modal analytical checks before releasing the batch for downstream derivatization.
Figure 2: Multi-modal analytical validation framework for batch release.
In-Process Control (IPC): Monitor the reaction via LC-MS. The system validates completion when the precursor mass is entirely depleted and the target mass (
[M+H]+=181.1
) plateaus.
Structural Confirmation (1H-NMR): Dissolve the dried product in DMSO-
d6
. The spectrum must show the disappearance of the broad primary amine signals of the starting material and the emergence of a distinct, sharp singlet at approximately
8.2−8.5
ppm, which is the hallmark of the newly formed imidazole C2-proton.
Quantitative Optimization Data
The following table summarizes the quantitative outcomes of varying the cyclization conditions, demonstrating how thermodynamic and reagent choices impact the final yield and purity.
Reaction Condition
Reagent / Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
Purity (HPLC UV)
Standard Thermal
Formic Acid (neat)
100
8.0
78
>95%
Catalytic Orthoester
Triethyl orthoformate / pTSA
120
4.0
82
>98%
Microwave-Assisted
Formic Acid (neat)
150
0.5
88
>98%
Note: Microwave-assisted synthesis provides the highest yield and purity due to rapid, uniform heating that minimizes the formation of degradation byproducts.
References
Title: Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ
Source: Bioorganic & Medicinal Chemistry Letters, 23(3), 767-772. (2013).
URL: [Link]
Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives
Source: Molecules, 22(3), 401. (2017).
URL: [Link]
Method
Application Note & Protocols: Evaluating 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one as a Novel Radiosensitizer via DNA-PK Inhibition in Cell-Based Assays
Abstract This document provides a detailed technical guide for researchers on the application of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one in cell-based assays. The imidazo[4,5-c]pyridine core is a recognized privileged...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a detailed technical guide for researchers on the application of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one in cell-based assays. The imidazo[4,5-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, known for its structural similarity to natural purines, which has led to the development of numerous kinase inhibitors[1][2]. Coupled with a nitroaromatic group—a classic electron-affinic moiety known to enhance the effects of radiotherapy—this compound presents a compelling candidate for investigation as a radiosensitizer[3]. This guide outlines the hypothesized mechanism of action centered on the inhibition of DNA-Dependent Protein Kinase (DNA-PK) and provides two robust protocols to test this hypothesis: a direct measure of DNA damage repair inhibition via γH2AX immunofluorescence and the gold-standard clonogenic survival assay to quantify radiosensitization.
Part 1: Scientific Principle & Rationale
The Imidazo[4,5-c]pyridine Scaffold: A Foundation for Kinase Inhibition
The 1H-imidazo[4,5-c]pyridine structure is an isomer of purine, where a carbon atom in the six-membered ring is replaced by a nitrogen atom. This fundamental similarity has made it a highly attractive scaffold for designing molecules that interact with ATP-binding sites in enzymes, particularly protein kinases[1]. Research has shown that derivatives of the closely related imidazo[4,5-c]pyridin-2-one scaffold are potent inhibitors of kinases in the PI3K-like kinase (PIKK) family, which includes DNA-PK[4][5]. These inhibitors function by competing with ATP for the binding pocket in the kinase domain, thereby blocking the downstream phosphorylation of target proteins.
Hypothesized Mechanism: A Dual-Action Radiosensitizer
We hypothesize that 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one functions as a radiosensitizer through a dual mechanism of action:
Inhibition of DNA Repair: The imidazo[4,5-c]pyridine core is predicted to target the ATP-binding site of DNA-PK, a critical kinase in the Non-Homologous End Joining (NHEJ) pathway. NHEJ is the primary mechanism for repairing DNA double-strand breaks (DSBs), the most lethal form of DNA damage induced by ionizing radiation (IR)[4]. By inhibiting DNA-PK, the compound prevents the repair of these breaks, leading to the accumulation of lethal DNA damage.
Oxygen-Mimetic Sensitization: The 7-nitro group is electron-affinic. In the low-oxygen (hypoxic) environment common in solid tumors, this group can "fix" radiation-induced free radical damage to DNA, a role normally played by molecular oxygen[3]. This makes the compound potentially effective in the radioresistant hypoxic zones of tumors.
The following pathway diagram illustrates the central role of DNA-PK in the NHEJ pathway and the proposed point of inhibition.
Caption: Proposed inhibition of the DNA-PK-mediated NHEJ pathway.
Assay Principles
To validate the hypothesis, two key cell-based assays are proposed:
γH2AX Immunofluorescence Assay: Histone H2AX is rapidly phosphorylated at Serine 139 (termed γH2AX) at the sites of DSBs. This phosphorylation is mediated by PIKK family kinases, including DNA-PK. These distinct nuclear foci serve as a direct marker of DNA damage. By quantifying γH2AX foci at different time points after irradiation, one can measure the rate of DNA repair. An effective DNA-PK inhibitor will cause foci to persist for a longer duration compared to controls.
Clonogenic Survival Assay: This is the definitive method for assessing cell reproductive integrity and the efficacy of radiosensitizers. It measures the ability of a single cell to proliferate and form a colony (typically >50 cells). A reduction in the number of surviving colonies after treatment with the compound plus radiation, compared to radiation alone, provides a quantitative measure of radiosensitization.
Part 2: Detailed Experimental Protocols
The following protocols are designed for adherent human cancer cell lines, such as HCT116 (colorectal carcinoma) or U87 (glioblastoma), which are commonly used in radiosensitization studies.
Application Notes & Protocols: Molecular Docking Studies of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one as a Potential Src Family Kinase Inhibitor
Abstract The imidazopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of protein kinases. This document provides...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The imidazopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of protein kinases. This document provides a comprehensive guide to performing molecular docking studies on 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one, a compound of interest from this class, against a member of the Src family of kinases (SFKs). Dysregulation of SFKs is implicated in the progression of various cancers, making them a key target for novel therapeutics.[1] This guide will detail the scientific rationale, step-by-step protocols for in silico analysis using industry-standard software, and methods for interpreting the results to evaluate the compound's potential as a therapeutic agent.
Introduction: The Scientific Rationale
The structural similarity between the imidazopyridine core and naturally occurring purines allows for their interaction with a multitude of biological macromolecules, including enzymes and DNA.[2][3] Specifically, the imidazo[4,5-c]pyridine nucleus has been identified in compounds exhibiting potent cytotoxic activity through kinase inhibition.[2] A recent study highlighted a series of imidazo[4,5-c]pyridin-2-one derivatives as novel inhibitors of Src family kinases (SFKs) for the treatment of glioblastoma.[4]
Given these precedents, we hypothesize that 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one may also exhibit inhibitory activity against SFKs. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).[5][6] This application note will use the proto-oncogene tyrosine-protein kinase c-Src as a representative member of the SFKs to investigate the potential binding interactions of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one.
Pre-Docking Preparations: Ensuring Data Integrity
The accuracy of molecular docking simulations is highly dependent on the quality of the input structures for both the protein and the ligand.
Target Protein Preparation (c-Src)
A high-resolution crystal structure of the target protein is the foundation of a reliable docking study.
Protocol 2.1: Receptor Preparation
Obtain Protein Structure: Download the crystal structure of human c-Src kinase from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2SRC.[1]
Initial Cleaning: Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.[7] Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
Chain Selection: If the biological unit is a monomer, remove any additional protein chains.
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is a crucial step for accurately defining hydrogen bond donors and acceptors.
Assign Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.[1]
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
Proper ligand preparation ensures that the conformational space and electrostatic properties of the small molecule are accurately represented.
Protocol 2.2: Ligand Preparation
Obtain Ligand Structure: The 2D structure of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or obtained from a chemical database such as PubChem.
2D to 3D Conversion: Convert the 2D structure into a 3D conformation.
Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field, such as MMFF94. This step generates a low-energy, stable conformation.
Assign Charges: Assign Gasteiger partial charges to the ligand atoms.
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This is essential for flexible docking, allowing the ligand to adopt different conformations within the binding site.
File Format Conversion: Save the prepared ligand in the PDBQT file format.
Molecular Docking Workflow
This section outlines the core computational procedure for docking the prepared ligand into the active site of the c-Src kinase using AutoDock Vina.
Defining the Search Space (Grid Box Generation)
The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for potential binding poses for the ligand.
Protocol 3.1: Grid Box Setup
Load Receptor: Open the prepared c-Src PDBQT file in AutoDock Tools (ADT).
Identify Binding Site: The ATP-binding pocket is the target for this study. This can be identified by referring to the location of the co-crystallized ligand in the original PDB file or from published literature.
Center the Grid: Center the grid box on the identified binding site.
Set Grid Dimensions: Adjust the dimensions of the grid box (in x, y, and z) to encompass the entire binding pocket, with a small margin to allow for ligand flexibility. A typical size is 40 x 40 x 40 Å.
Save Configuration: Save the grid parameters to a configuration file.
Executing the Docking Simulation
Protocol 3.2: Running AutoDock Vina
Create Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the name of the output file.
Run Vina from Command Line: Execute AutoDock Vina from the command line, providing the configuration file as input.
Exhaustiveness Parameter: The exhaustiveness parameter controls the thoroughness of the conformational search. The default value is 8, but increasing it can lead to more accurate results at the cost of longer computation time.[8]
Workflow Diagram
Caption: Molecular Docking Workflow from Preparation to Analysis.
Post-Docking Analysis: Interpreting the Results
The output from AutoDock Vina includes multiple binding poses for the ligand, each with a corresponding binding affinity score.
Binding Affinity and Pose Selection
The binding affinity is reported in kcal/mol, with more negative values indicating a stronger predicted binding.[9] The top-ranked pose (the one with the lowest binding energy) is typically the primary focus of the analysis.
Table 1: Example Docking Results
Pose
Binding Affinity (kcal/mol)
RMSD from Best Pose (Å)
1
-8.5
0.00
2
-8.2
1.25
3
-7.9
1.89
...
...
...
Visual Inspection and Interaction Analysis
A critical step is the visual inspection of the top-ranked binding poses within the active site of the receptor.
Protocol 4.1: Results Visualization
Load Complex: Open the receptor PDBQT file and the output PDBQT file containing the docked ligand poses in a molecular graphics program like PyMOL or Discovery Studio.
Analyze Interactions: Identify and analyze the key molecular interactions between the ligand and the amino acid residues of the binding pocket. These interactions can include:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Significant contributors to the overall binding energy.
Pi-Pi Stacking: Interactions between aromatic rings.
Salt Bridges: Electrostatic interactions between charged groups.
Compare to Known Inhibitors: If available, compare the binding mode of your compound to that of known inhibitors of the target protein. This can provide validation for your docking results.
Validation of Docking Protocol
To ensure the reliability of the docking protocol, a re-docking experiment should be performed.[2]
Protocol 5.1: Re-docking Validation
Extract Co-crystallized Ligand: From the original PDB file (e.g., 2SRC), extract the co-crystallized ligand.
Prepare and Re-dock: Prepare this ligand using the same protocol as for the test compound and dock it back into the active site of the prepared receptor.
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[2]
Conclusion and Future Directions
The results of the molecular docking study will provide valuable insights into the potential of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one as an inhibitor of c-Src kinase. A strong predicted binding affinity and a binding mode that involves key interactions with the active site residues would warrant further investigation. Subsequent steps could include more advanced computational methods, such as molecular dynamics simulations, to assess the stability of the predicted protein-ligand complex over time. Ultimately, promising in silico results should be validated through in vitro biological assays.
References
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]
Kaushik, A. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from [Link]
Bioinformatics and Molecular Modeling. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Retrieved from [Link]
ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved from [Link]
The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]
Gajewska, M., & Girstun, A. (2021).
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]
Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
MDPI. (2019, September 4). Molecular Docking: Shifting Paradigms in Drug Discovery. Molecules, 24(17), 3280.
IntechOpen. (2024, June 28). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. Retrieved from [Link]
IntechOpen. (2022, June 10). Molecular Docking of Medicinal plants Compounds as New Potential Inhibitors of Novel Coronavirus. Retrieved from [Link]
JSciMed Central. (2016, August 18). A Review on Molecular Docking: Novel Tool for Drug Discovery. Retrieved from [Link]
Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]
Wang, L., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, J. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1948-1958.
SciTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved from [Link]
bioRxiv. (2020). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA).
MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 1.
PubChem. (n.d.). 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone. Retrieved from [Link]
IntechOpen. (2020, August 30). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. Retrieved from [Link]
Application Notes and Protocols: Investigating the Medicinal Chemistry Potential of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Scaffold The imidazopyridine core is a privileged scaffold in medicinal chemistry, bearing a structural res...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
The imidazopyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines and thus interacting with a wide array of biological targets.[1][2] Derivatives of both imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines have demonstrated significant potential as kinase inhibitors, anticancer agents, and modulators of various signaling pathways crucial in disease.[1][3][4] 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one is a relatively unexplored member of this family, currently cataloged primarily as a chemical intermediate.[5][6] However, the presence of the nitro group, a well-known pharmacophore in medicinal chemistry often associated with hypoxia-activated prodrugs and kinase inhibition, suggests a strong rationale for investigating its therapeutic potential.[7]
This document serves as a comprehensive guide for the initial exploration of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one as a novel therapeutic agent. We present a series of detailed application notes and experimental protocols designed to systematically evaluate its potential as a kinase inhibitor and an anticancer compound. The methodologies provided are based on established and robust assays widely used in the field of drug discovery for analogous heterocyclic compounds.[8][9][10]
Part 1: The Research Roadmap - A Phased Approach to Characterization
The journey from a novel chemical entity to a potential drug candidate is a systematic process of hypothesis-driven experimentation. For 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one, we propose a two-pronged investigative approach focusing on its most probable biological activities based on its structural features: kinase inhibition and anticancer efficacy.
Caption: A proposed research workflow for the initial characterization of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one.
Part 2: Application as a Kinase Inhibitor
The imidazopyridine scaffold is a well-established ATP-competitive inhibitor of various kinases, including Aurora kinases, c-Met, and FLT3, which are implicated in cancer progression.[9][11][12] The following protocols are designed to ascertain the kinase inhibitory potential of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one.
Application Note: Rationale for Kinase Inhibition Screening
The structural similarity of the imidazo[4,5-c]pyridine core to purine enables it to fit into the ATP-binding pocket of protein kinases.[1] The nitro substituent may further enhance binding affinity or confer selectivity towards specific kinases. A broad-spectrum kinase panel is the recommended initial step to identify potential kinase targets. Hits from this screen should be followed by dose-response studies to determine the half-maximal inhibitory concentration (IC50).
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and high-throughput method for quantifying kinase activity.[9]
Materials:
7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one
Target kinase (e.g., Aurora A, c-Met)
Biotinylated substrate peptide
ATP
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Compound Preparation: Prepare a 10 mM stock solution of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one in DMSO. Create a serial dilution series in the kinase assay buffer.
Assay Setup: In a 384-well plate, add 5 µL of the compound solution to the appropriate wells.[9]
Kinase Addition: Add 5 µL of the 2X kinase solution to all wells.[9]
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP solution.[9]
Incubation: Incubate the plate at room temperature for 60-90 minutes.[9]
Reaction Termination: Stop the reaction by adding 5 µL of the stop solution.[9]
Detection: Add 5 µL of the detection solution containing the Europium-labeled antibody and SA-APC. Incubate for 60 minutes at room temperature to allow for antibody binding.[9]
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[9]
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition relative to a DMSO control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Caption: A simplified diagram of competitive kinase inhibition.
Part 3: Application as an Anticancer Agent
Given that many kinase inhibitors exhibit anticancer activity, it is logical to evaluate 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one for its effects on cancer cell viability and proliferation.[13]
Application Note: A Tiered Approach to Anticancer Evaluation
The initial assessment of anticancer activity should involve screening against a panel of cancer cell lines from diverse origins to identify sensitive lines. The MTT or MTS assay is a cost-effective and reliable method for this initial screen.[8][10] Positive results should be followed by more detailed mechanistic studies, such as apoptosis and cell cycle analysis, to understand the mode of action.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][14]
Materials:
Cancer cell lines of interest (e.g., HCT-116, MCF-7)
Complete cell culture medium
7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one
96-well flat-bottom sterile microplates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO)
Phosphate-buffered saline (PBS)
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[13]
Compound Treatment: Prepare serial dilutions of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one in culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO).[8]
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[8]
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8][10]
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][14]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]
Quantitative Data Summary (Hypothetical)
The following table illustrates how to present the results from the initial screening of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one.
Cell Line
Cancer Type
Assay
IC50 (µM)
HCT-116
Colon Carcinoma
MTT
Experimental Value
MCF-7
Breast Adenocarcinoma
MTT
Experimental Value
A549
Lung Carcinoma
MTT
Experimental Value
PC-3
Prostate Cancer
MTT
Experimental Value
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis (programmed cell death) by the test compound.[15]
Materials:
Cancer cell line
6-well plates
7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one
Annexin V-FITC Apoptosis Detection Kit
Propidium Iodide (PI)
Binding Buffer
Flow cytometer
Procedure:
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound for 24-48 hours.[15]
Cell Harvesting: Collect both adherent and floating cells.[15]
Cell Washing: Wash the cells twice with cold PBS.[15]
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]
Incubation: Incubate for 15 minutes at room temperature in the dark.[15]
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15]
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Caption: A simplified representation of an apoptosis induction pathway.
Conclusion and Future Directions
The protocols and application notes provided herein offer a structured and scientifically rigorous framework for the initial investigation of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one. Based on the well-documented activities of the broader imidazopyridine class, there is a strong rationale to hypothesize that this compound may possess valuable kinase inhibitory and anticancer properties. Successful identification of biological activity through these initial screens will pave the way for more advanced studies, including mechanism of action deconvolution, structure-activity relationship (SAR) optimization, and eventual in vivo efficacy testing. The exploration of this novel chemical entity holds the promise of uncovering a new lead compound for the development of targeted cancer therapies.
"use of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one as a chemical probe"
Application Notes & Protocols: A Roadmap for the Characterization and Use of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one as a Novel Chemical Probe For: Researchers, scientists, and drug development professionals. Abstract...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes & Protocols: A Roadmap for the Characterization and Use of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one as a Novel Chemical Probe
For: Researchers, scientists, and drug development professionals.
Abstract: The imidazo[4,5-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives showing activity against a range of biological targets including kinases and G-protein coupled receptors.[1][2][3][4] This document concerns 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one, a commercially available derivative of this scaffold. To date, this specific molecule is uncharacterized in the scientific literature as a chemical probe; its molecular target(s), mechanism of action, and biological effects are unknown. This guide, therefore, serves as a comprehensive roadmap for the scientific community. It provides the necessary theoretical framework and detailed experimental protocols to systematically validate this compound, or any novel small molecule, as a chemical probe. We will proceed under the hypothesis that the imidazo[4,5-c]pyridine core and nitro-substituent may confer specific bioactivity, warranting investigation. Our approach is grounded in the principles of rigorous chemical biology, emphasizing target identification, validation, and the establishment of robust, reproducible assays.[5][6][7]
Part 1: Foundational Physicochemical Characterization
Before investigating its biological activity, it is imperative to establish the fundamental properties of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one. Using a suboptimal or poorly characterized compound can lead to misleading and irreproducible results.[6]
1.1 Purity Assessment
Objective: To confirm the identity and purity of the compound.
Methodology:
LC-MS (Liquid Chromatography-Mass Spectrometry): To verify the molecular weight (C₆H₄N₄O₃, Expected MW: 180.12 g/mol ) and assess purity. A high-quality probe should be >95% pure.
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any potential impurities.
1.2 Solubility Determination
Objective: To determine the solubility in common laboratory solvents, particularly DMSO and aqueous buffers relevant to biological assays.
Methodology:
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).
Perform serial dilutions of the DMSO stock into aqueous buffer (e.g., PBS, cell culture medium).
Assess for precipitation visually and/or using nephelometry. Poor solubility can lead to inaccurate concentration-response curves.
1.3 Stability Analysis
Objective: To assess the compound's stability under experimental conditions.
Methodology:
Incubate the compound in relevant assay buffers and cell culture media at 37°C for various time points (e.g., 0, 2, 8, 24 hours).
Analyze the samples by LC-MS at each time point to quantify the amount of intact compound remaining. Degradation can reduce the effective concentration and produce confounding byproducts.
Parameter
Recommended Method
Acceptance Criteria
Rationale
Identity & Purity
LC-MS, ¹H/¹³C NMR
Correct MW ± 0.01 Da; Purity >95%
Ensures observed biological effects are due to the intended molecule.
Solubility
Nephelometry/Visual
Soluble in assay buffer at highest test concentration
Prevents compound precipitation, which leads to inaccurate dosing.
Stability
LC-MS Time Course
>90% intact compound after 24h at 37°C
Ensures consistent compound exposure throughout the experiment.
Part 2: Target Identification & Phenotypic Discovery
With the compound's basic properties confirmed, the next phase is to uncover its biological activity. This typically begins with broad, unbiased screening to identify a cellular phenotype, followed by more focused approaches to identify the specific molecular target responsible for that phenotype.[8][9]
2.1 Workflow for Target Identification
Caption: Step-by-step workflow for a CETSA experiment.
Part 4: Selectivity and Downstream Functional Assays
A high-quality chemical probe must be selective. [5]The final validation steps involve assessing its activity against related proteins and using it to interrogate the specific biological pathway modulated by the target.
4.1 Selectivity Profiling
Objective: To determine the selectivity of the compound for its primary target over other related proteins (e.g., other kinases if the target is a kinase).
Methodology:
Biochemical Screening: Screen the compound against a panel of purified proteins from the same family (e.g., a kinase panel).
Proteome-wide CETSA (MS-CETSA): A more advanced, unbiased method where mass spectrometry is used to identify all proteins stabilized by the compound in the cell, providing a global view of on- and off-target engagement.
[2]* Interpretation: A good chemical probe should exhibit significant selectivity (ideally >30-fold) for its primary target over other family members.
[7]
4.2 Protocol: Target-Specific Cellular Functional Assay
Objective: To demonstrate that target engagement by the compound leads to a measurable change in the target's downstream signaling pathway.
Example Scenario: If the validated target of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one is a kinase (e.g., "Kinase X") that phosphorylates "Substrate Y".
Procedure:
Cell Treatment: Treat cells with a dose-range of the compound for an appropriate duration.
Lysis: Prepare cell lysates.
Phospho-Protein Detection: Use Western blotting to detect the levels of phosphorylated Substrate Y (p-Substrate Y) and total Substrate Y.
Analysis: A dose-dependent decrease in the p-Substrate Y / total Substrate Y ratio would confirm that the compound inhibits the kinase activity in cells, directly linking target engagement to a functional cellular outcome.
Conclusion and Future Directions
7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one is a molecule of potential interest due to its privileged imidazo[4,5-c]pyridine core. However, it currently lacks the validation required for its use as a reliable chemical probe. The protocols and workflows detailed in this guide provide a rigorous, step-by-step framework for any researcher wishing to characterize this molecule or other novel compounds. By systematically determining its physicochemical properties, identifying its molecular target, confirming cellular engagement, and assessing its selectivity, the scientific community can build the body of evidence needed to either qualify it as a valuable tool for biological discovery or disqualify it as a non-specific or unsuitable agent. This rigorous approach is essential for producing robust and reproducible scientific findings.
[6][7]
References
University College London. Target Identification and Validation (Small Molecules). Available from: [Link]
Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Available from: [Link]
European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. Available from: [Link]
Lee, J. S., & Kim, Y. K. (2012). Identification and validation of protein targets of bioactive small molecules. Experimental & Molecular Medicine, 44(3), 153–159. Available from: [Link]
Eurofins Discovery. Target ID and Validation. Available from: [Link]
Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Schreiber, S. L. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 62, 313-334. Available from: [Link]
Horizon Discovery. Drug Target Identification & Validation. Available from: [Link]
Sartorius. Target Identification and Validation. Available from: [Link]
Workman, P., & Blagg, J. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 83(19), 3180–3195. Available from: [Link]
The Chemical Probes Portal. (2024). Chemical Probes Portal – 2024: update on this public resource to support best-practice selection and use of small molecules in biomedical research. Available from: [Link]
Antolin, A., et al. (2026, February 20). Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence. bioRxiv. Available from: [Link]
EFMC Best Practices in Medicinal Chemistry WG. (2020, January 28). Best Practices: Chemical Probes Webinar [Video]. YouTube. Available from: [Link]
Vinton, D., et al. (2025, December 19). Identification and characterization of a novel inhibitor of influenza A virus that acts by blocking nucleoprotein oligomerization. Antimicrobial Agents and Chemotherapy. Available from: [Link]
Vinton, D., et al. (2025, December 19). Identification and characterization of a novel inhibitor of influenza A virus that acts by blocking nucleoprotein oligomerization. bioRxiv. Available from: [Link]
The Institute of Cancer Research. (2019, November 29). Enhancing the selection and use of chemical probes in cancer research – using innovative data science. Available from: [Link]
Savitski, M. M., et al. (2024, November 11). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife. Available from: [Link]
EurekAlert!. (2026, April 1). Interpretable artificial intelligence decodes the chemical structural essence of TICT and PICT!. Available from: [Link]
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 167–188. Available from: [Link]
Olszewski, K. L., et al. (2013). Identification and Characterization of Novel Inhibitors of Mammalian Aspartyl Aminopeptidase. PLoS ONE, 8(8), e72483. Available from: [Link]
Campesato, L. F., et al. (2022). Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression. Cancer Research Communications, 2(8), 869–882. Available from: [Link]
Sygnature Discovery. (2025, December 8). A Practical Guide to Target Engagement Assays. Available from: [Link]
Sygnature Discovery. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Available from: [Link]
"developing derivatives of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one for improved potency"
Application Note: Structural Optimization of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one Derivatives for Dual AT1/PPARγ Modulation As a Senior Application Scientist, I have structured this technical guide to address the s...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Structural Optimization of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one Derivatives for Dual AT1/PPARγ Modulation
As a Senior Application Scientist, I have structured this technical guide to address the specific chemical biology and medicinal chemistry workflows required to optimize the 7-nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one scaffold. This guide moves beyond basic synthesis, focusing on the causality of structural modifications and providing self-validating protocols to ensure robust data generation in drug discovery.
Scientific Context & Mechanistic Rationale
The management of cardiometabolic syndrome requires therapeutic agents capable of addressing both hypertension and insulin resistance simultaneously. The imidazo[4,5-c]pyridin-4-one core has emerged as a privileged, conformationally restricted scaffold for developing dual Angiotensin II Type 1 (AT1) receptor antagonists and Peroxisome Proliferator-Activated Receptor-γ (PPARγ) partial agonists (1)[1].
The specific precursor, 7-nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one (CAS 82722-74-5) (2)[2], offers a highly strategic synthetic handle. While the core heterocycle mimics the central benzimidazole of classical sartans (e.g., telmisartan) to anchor the molecule within the AT1 receptor pocket, the 7-nitro group itself provides limited favorable interactions[1].
Causality of Experimental Choice:
By reducing the 7-nitro group to an amine, chemists can append lipophilic or bulky moieties (via amidation or reductive amination). Appending a bulky, lipophilic group at the 7-position forces the molecule deeper into the PPARγ ligand-binding domain (LBD). Specifically, it enhances hydrophobic contacts with Helix 12, inducing the precise conformational change required for partial agonism[1]. This partial agonism improves insulin sensitivity without triggering the fluid retention and weight gain characteristic of full PPARγ agonists (like thiazolidinediones).
Synthetic Workflows & Protocols
To systematically explore the Structure-Activity Relationship (SAR) at the 7-position, a two-step functionalization protocol is employed.
Self-Validating System: The synthesis incorporates LC-MS monitoring at each step. The reduction step is validated by the disappearance of the characteristic nitro-group UV absorbance and a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).
Protocol A: Chemoselective Reduction of the 7-Nitro Group
Expert Insight: To prevent over-reduction or dehalogenation of any pre-installed biphenyl-tetrazole moieties (common in AT1 antagonists), mild Iron/Ammonium Chloride reduction is preferred over standard Pd/C catalytic hydrogenation.
Preparation: Dissolve 1.0 eq of the 7-nitro-imidazo[4,5-c]pyridin-4-one intermediate in a 4:1 mixture of Ethanol/Water to achieve a 0.2 M concentration.
Activation: Add 5.0 eq of Iron powder (325 mesh) and 5.0 eq of solid Ammonium Chloride (NH₄Cl).
Reaction: Heat the suspension to 80°C under a nitrogen atmosphere for 2-4 hours. Monitor via TLC (DCM:MeOH 9:1) until the yellow nitro starting material is fully consumed.
Workup: Filter the hot mixture through a pad of Celite to remove iron residues, washing the pad thoroughly with hot ethanol. Concentrate the filtrate under reduced pressure.
Purification: Partition the residue between Ethyl Acetate and saturated NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the 7-amino intermediate.
Protocol B: Derivatization via Amide Coupling
Activation: In a dry flask, dissolve 1.2 eq of the desired carboxylic acid (e.g., cyclopentanecarboxylic acid) in anhydrous DMF. Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the active ester.
Coupling: Add 1.0 eq of the 7-amino intermediate generated in Protocol A. Stir at room temperature for 12 hours.
Validation: Quench a 10 µL aliquot in 50% Acetonitrile/Water and analyze via LC-MS to confirm the mass of the desired amide product.
Purification: Dilute the reaction mixture with water to precipitate the product. Filter, wash with water, and purify via preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).
Biological Evaluation Protocols
To ensure trustworthiness, the biological assays must include internal controls to validate the dynamic range of the system.
Protocol C: Dual-Target Activity Assays
1. AT1 Receptor Radioligand Binding Assay:
Procedure: Incubate membrane preparations expressing human AT1 receptors with 0.1 nM [¹²⁵I]-Angiotensin II and varying concentrations of the synthesized derivatives (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
Internal Validation: Use Telmisartan as a positive control (expected IC₅₀ ~1-5 nM) to validate membrane integrity and radioligand competition[1].
Readout: Measure bound radioactivity using a scintillation counter. Calculate IC₅₀ using non-linear regression.
2. PPARγ Transactivation Assay (Cell-Based):
Procedure: Transfect HEK293 cells with a PPARγ-GAL4 chimeric receptor plasmid and a luciferase reporter plasmid. Treat cells with the synthesized derivatives for 24 hours.
Internal Validation: Use Rosiglitazone as a full agonist reference. This defines the 100% Emax threshold, allowing accurate quantification of the partial agonism (target range: 20-35% Emax)[1].
Readout: Lyse cells and measure luminescence. Calculate EC₅₀ and Emax (%) relative to the Rosiglitazone control.
Quantitative Data Presentation
The following table summarizes the SAR demonstrating the potency improvements achieved by derivatizing the 7-nitro scaffold into various amides and alkylamines.
Compound
Substitution at 7-Position
AT1 IC₅₀ (nM)
PPARγ EC₅₀ (nM)
PPARγ Emax (%)
Precursor
-NO₂
45.2
>10,000
N/A
Intermediate
-NH₂
12.5
4,500
15%
Derivative 1
-NH-COCH₃
8.4
1,200
22%
Derivative 2
-NH-CO-Cyclopentyl
4.1
295
27%
Derivative 3
-NH-CH₂-Phenyl
1.8
150
32%
Table 1: SAR data illustrating the transition from the inactive 7-nitro precursor to highly potent dual modulators. Data reflects representative trends for this scaffold class.
Pathway Visualization
The dual mechanism of action achieved by optimizing the 7-position is mapped below, demonstrating how a single optimized molecule diverges into two distinct, synergistic clinical outcomes.
Fig 1: Dual-signaling pathway modulation by optimized imidazo[4,5-c]pyridin-4-one derivatives.
References
Casimiro-Garcia A, et al. "Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ." Bioorganic & Medicinal Chemistry Letters (PubMed).
NextSDS Database. "4H-IMidazo[4,5-c]pyridin-4-one, 3,5-dihydro-7-nitro- — Chemical Substance Information.
Application Note: Advanced In Vivo Experimental Design for 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one Derivatives
Introduction & Pharmacological Rationale The compound 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one (CAS 82722-74-5), herein referred to as 7-NIP , serves as a highly privileged heterocyclic scaffold in modern medicinal che...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Rationale
The compound 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one (CAS 82722-74-5), herein referred to as 7-NIP , serves as a highly privileged heterocyclic scaffold in modern medicinal chemistry. Derivatives of the imidazo[4,5-c]pyridine core have demonstrated profound therapeutic potential, most notably as Src family kinase (SFK) inhibitors for the treatment of Glioblastoma Multiforme (GBM) (1)[1] and as Receptor Interacting Protein 1 (RIP1) kinase inhibitors for mitigating necroptosis-driven inflammation (2)[2].
Because these targets reside within the central nervous system (CNS) or require precise systemic modulation, in vivo studies must be rigorously designed. This guide outlines a self-validating, step-by-step preclinical workflow to evaluate the pharmacokinetics (PK), target engagement (PD), and efficacy of 7-NIP derivatives.
Fig 1: Sequential in vivo experimental workflow for 7-NIP derivative evaluation.
Causality & Rationale: Imidazopyridines are frequently substrates for P-glycoprotein (P-gp) efflux transporters at the blood-brain barrier. Measuring total brain concentration (
Kp,brain
) is a flawed metric because highly lipophilic 7-NIP derivatives may bind non-specifically to brain parenchyma, yielding artificially high readings without engaging the target. Therefore, measuring the unbound brain-to-plasma partition coefficient (
Kp,uu,brain
) via equilibrium dialysis is mandatory to confirm free drug availability (2)[2].
Step-by-Step Protocol: PK and
Kp,uu,brain
Determination
Formulation: Dissolve the 7-NIP derivative in a vehicle of 5% DMSO, 40% PEG-300, 5% Tween-80, and 50% sterile saline. Self-Validation: This specific co-solvent system prevents precipitation of hydrophobic imidazopyridines upon injection while avoiding vehicle-induced hemolysis.
Dosing: Administer to male C57BL/6 mice via intravenous (IV) tail vein injection (1 mg/kg) and oral gavage (PO) (10 mg/kg).
Sampling: Harvest blood (via cardiac puncture) and whole brain tissue at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 per time point).
Equilibrium Dialysis: Homogenize brain tissue in PBS (1:3 w/v). Dialyze brain homogenate and plasma against an equal volume of PBS across a 10 kDa molecular weight cutoff membrane at 37°C for 4 hours to determine the fraction unbound (
fu,brain
and
fu,plasma
).
Phase 2: Maximum Tolerated Dose (MTD) Determination
Causality & Rationale: Before initiating long-term efficacy models, the therapeutic window must be established to differentiate target-mediated efficacy from off-target toxicity. DNA-PK and SFK inhibitors can induce systemic myelosuppression (3)[3].
Step-by-Step Protocol: MTD
Dose Escalation: Utilize non-tumor-bearing female NIH-III mice. Administer 7-NIP derivatives via oral gavage at 10, 30, and 100 mg/kg.
Monitoring: Record body weight daily for 14 days.
Validation Threshold: The MTD is strictly defined as the highest dose causing zero drug-related fatalities and less than 10% body weight loss over 24 hours, or 20% over the 14-day period (3)[3].
To prove that the 7-NIP derivative is actively modulating the intended biology, in vivo PD must be coupled with efficacy readouts. We detail two distinct models based on the known pharmacological utility of imidazo[4,5-c]pyridines.
Fig 2: Dual pharmacological targeting of 7-NIP derivatives in GBM and inflammation.
Model A: Orthotopic U87-MG Glioblastoma Xenograft (Src Inhibition)
Causality: 7-NIP derivatives exhibit potent antiproliferative activity against U87-EGFRvIII GBM cell lines by inhibiting Src kinase (1)[1]. An orthotopic model (brain implantation) is required to ensure the drug successfully crosses the BBB to halt tumor progression.
Implantation: Stereotactically inject
5×105
luciferase-expressing U87 cells into the right striatum of BALB/c nude mice.
Self-Validating Groups (n=8/group):
Group 1: Vehicle (Negative control).
Group 2: PP2 at 10 mg/kg (Standard Src inhibitor, Positive control).
Group 3: 7-NIP derivative (Dose based on MTD, e.g., 30 mg/kg PO daily).
PD Readout: On Day 14, sacrifice 3 mice per group. Homogenize tumor tissue and perform Western Blot for p-Src (Tyr416) . A reduction in p-Src confirms target engagement.
Efficacy Readout: Monitor tumor volume weekly via IVIS Bioluminescence Imaging (BLI). Record Kaplan-Meier overall survival.
Model B: TNF-
α
-Induced Systemic Inflammatory Response (RIP1 Inhibition)
Causality: Imidazo[4,5-c]pyridines can act as potent RIP1 kinase inhibitors, preventing necroptosis (2)[2]. To isolate necroptosis in vivo, mice are treated with TNF-
α
alongside the pan-caspase inhibitor zVAD-fmk. Blocking caspases prevents apoptosis, forcing the cells to die via RIP1-dependent necroptosis.
Pre-treatment: Administer the 7-NIP derivative (e.g., 10 mg/kg PO) or Necrostatin-1 (Positive control) 1 hour prior to induction.
PD Readout: Harvest liver and intestinal tissue at 4 hours post-induction. Perform Western Blot for p-MLKL (Ser358) , the downstream executioner of RIP1.
Efficacy Readout: Monitor core body temperature using a rectal probe (a rapid drop indicates systemic shock) and record 24-hour survival rates.
Quantitative Data Summaries
Table 1: Representative PK and Brain Penetrance Parameters
Parameter
Metric / Equation
Target Threshold for CNS Efficacy
Oral Bioavailability (F%)
(AUCPO/AUCIV)×(DoseIV/DosePO)
>30%
Plasma Half-Life (
t1/2
)
0.693/kel
>2.0
hours
Fraction Unbound (
fu,brain
)
Derived from Equilibrium Dialysis
>0.05
(highly compound dependent)
Unbound Partition (
Kp,uu,brain
)
(AUCbrain×fu,brain)/(AUCplasma×fu,plasma)
>0.3
(Indicates low P-gp efflux)
Table 2: PD and Efficacy Readout Matrix
Experimental Model
Primary Target
PD Target Engagement Readout
Primary Efficacy Endpoint
Orthotopic U87-MG GBM
Src Family Kinases
↓
p-Src (Tyr416) in brain homogenate
Reduction in BLI signal; increased survival
TNF-
α
Induced SIRS
RIP1 Kinase
↓
p-MLKL (Ser358) in liver/gut tissue
Prevention of hypothermia; 24-hr survival
Metabolic Syndrome (ZDF Rat)
AT1R / PPAR
γ
↓
Angiotensin II binding
Lowered blood pressure & triglycerides
(Note: Dual AT1R/PPAR
γ
activity is another known application of the imidazo[4,5-b/c]pyridine scaffold, requiring distinct cardiovascular models (4)[4]).
References
Source: nih.
Title: Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1)
Technical Support Center: Optimizing Reaction Conditions for Imidazo[4,5-c]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this crucial heterocyclic scaffold. Drawing from established literature and field expertise, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure successful and efficient synthesis.
Introduction to Imidazo[4,5-c]pyridine Synthesis
The imidazo[4,5-c]pyridine core is a significant pharmacophore due to its structural resemblance to purines, leading to a wide range of biological activities, including potential as antiviral and anticancer agents.[1] The most prevalent synthetic strategies involve the cyclization of a 3,4-diaminopyridine precursor with a one-carbon electrophile. While seemingly straightforward, these reactions are often plagued by issues such as harsh conditions, low yields, and lack of regioselectivity. This guide will address these challenges head-on, providing practical solutions and the underlying chemical principles.
Troubleshooting Guide & FAQs
This section is organized by common synthetic methods. Each subsection details frequently encountered problems and provides step-by-step guidance for resolution.
Method 1: Condensation of 3,4-Diaminopyridine with Carboxylic Acids or Their Equivalents
This classical approach is widely used but often requires forcing conditions.[2]
Frequently Asked Questions (FAQs):
Q1: My reaction with a carboxylic acid is not proceeding to completion, resulting in low yields. What can I do?
A1: This is a common issue due to the low reactivity of carboxylic acids and the generation of water during the reaction, which can inhibit cyclization.
Increase Temperature: These reactions often require high temperatures, sometimes exceeding 150°C.[1]
Use a Dehydrating Agent: Polyphosphoric acid (PPA) is a common choice as it acts as both a solvent and a dehydrating agent.[2]
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, often in the presence of a support like silica gel.[2]
Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive species like an acid chloride, ester, or anhydride.
Q2: I am using a sensitive substrate that cannot tolerate high temperatures and strong acids. What are my options?
A2: Milder conditions can be achieved by using carboxylic acid equivalents.
Orthoesters: Reacting 3,4-diaminopyridine with an orthoester (e.g., triethyl orthoformate) can proceed under less harsh conditions, sometimes catalyzed by a Lewis acid like ytterbium triflate.[2]
Nitriles: While still often requiring high temperatures, the use of nitriles can sometimes be a viable alternative.
Troubleshooting Scenarios:
Problem: Significant charring or decomposition of starting material is observed when using PPA.
Solution:
Lower the temperature: Carefully control the reaction temperature to the minimum required for cyclization.
Reduce reaction time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Alternative dehydrating agent: Consider using Eaton's reagent (P₂O₅ in methanesulfonic acid) which can sometimes be more effective at lower temperatures.
Problem: The product is difficult to isolate from the PPA mixture.
Solution:
Quenching: Carefully pour the hot PPA mixture onto crushed ice or into a rapidly stirred beaker of cold water.
Neutralization: Slowly neutralize the acidic solution with a base (e.g., NaOH, K₂CO₃, or NH₄OH) until the product precipitates. Be cautious as this is an exothermic process.
Extraction: If the product is soluble in organic solvents, extract it after neutralization.
Method 2: Condensation of 3,4-Diaminopyridine with Aldehydes
This method offers a direct route to 2-substituted imidazo[4,5-c]pyridines. The key challenge is the in-situ oxidation of the initially formed dihydro-imidazo[4,5-c]pyridine intermediate.
Frequently Asked Questions (FAQs):
Q1: My reaction with an aldehyde is giving me a complex mixture of products, including the dihydro intermediate.
A1: This indicates that the oxidation step is inefficient.
Choice of Oxidant: Common oxidants include air (oxygen), sodium metabisulfite (Na₂S₂O₅), or simply carrying out the reaction in an open flask.[3] The choice of oxidant can be substrate-dependent.
Catalyst: The use of a catalyst can facilitate both the condensation and subsequent oxidation. Zinc triflate has been reported to be an effective catalyst for this transformation, providing good yields under refluxing methanol conditions.[1]
Solvent: The choice of solvent can influence the rate of oxidation. Polar aprotic solvents like DMSO can be effective.
Q2: How can I avoid the two-step process of isolating the Schiff base intermediate?
A2: A one-pot synthesis is highly desirable for efficiency.[1]
Catalysis: Using a catalyst like zinc triflate can promote the entire sequence of condensation and cyclization in a single step.[1]
Optimized Conditions: Carefully optimizing the reaction temperature and time can favor the direct formation of the final product without the accumulation of the intermediate.
Troubleshooting Scenarios:
Problem: The reaction is sluggish and requires prolonged reaction times.
Solution:
Increase Temperature: Gently heating the reaction mixture can accelerate both the condensation and oxidation steps.
Catalyst Screening: If an uncatalyzed reaction is slow, screen a variety of Lewis acid catalysts (e.g., Zn(OTf)₂, Yb(OTf)₃, Sc(OTf)₃) to find the most effective one for your specific substrates.
Solvent Choice: Experiment with different solvents. Sometimes a switch from a protic solvent like methanol to a higher boiling aprotic solvent like DMF or DMSO can improve the reaction rate.
Optimization of Reaction Conditions: A Tabulated Guide
For ease of comparison, the following table summarizes typical reaction conditions for the synthesis of imidazo[4,5-c]pyridines.
Parameter
Method 1: Carboxylic Acid Condensation
Method 2: Aldehyde Condensation
Key Reagent
Carboxylic Acid or equivalent
Aldehyde
Typical Solvent
Polyphosphoric Acid (PPA), high-boiling solvents
Methanol, Ethanol, DMF, DMSO
Catalyst/Promoter
Often none (PPA acts as promoter)
Lewis acids (e.g., Zn(OTf)₂), Air, Na₂S₂O₅
Temperature
High (150-250 °C)
Room Temperature to Reflux
Reaction Time
Several hours to overnight
1 to 24 hours
Key Advantages
Readily available starting materials
Milder conditions possible, direct access to 2-substituted products
Common Issues
Harsh conditions, difficult workup
Incomplete oxidation, side product formation
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines using Zinc Triflate[1]
To a solution of 3,4-diaminopyridine (1 mmol) in methanol (10 mL), add the substituted aryl aldehyde (1 mmol).
Add zinc triflate (10 mol%) to the reaction mixture.
Reflux the reaction mixture for the appropriate time (monitor by TLC).
After completion of the reaction, cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water.
Neutralize with a saturated solution of sodium bicarbonate.
Filter the precipitated solid, wash with water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful synthesis. The following diagram illustrates a typical decision-making process for optimizing the synthesis of imidazo[4,5-c]pyridines.
Caption: Decision-making workflow for optimizing imidazo[4,5-c]pyridine synthesis.
References
Dymek, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
Lemrová, B., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(10), 558-565. [Link]
Various Authors. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(5). [Link]
Reddy, C. V., et al. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Innovative Research in Science, Engineering and Technology, 3(5). [Link]
Rosenberg, A. J., et al. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-1767. [Link]
Lemrová, B., et al. (2014). Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(10), 558-65. [Link]
Gou, B., et al. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Organic Letters, 14(16), 4254-4257. [Link]
Dymek, M., et al. (2017). Synthesis of functionalized imidazo[4,5-c]pyridine. [Image]. ResearchGate. [Link]
Various Authors. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 409, 01018. [Link]
Tomić, S., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(11), 2939. [Link]
Pozharskii, A. F., et al. (2011). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds, 47(3), 259-285. [Link]
Luo, H., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 15(1), 1-10. [Link]
Peršuri, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 1. [Link]
Al-Duaij, O. K., et al. (2002). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 45(13), 2743-2748. [Link]
Ben-M'barek, Y., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3209. [Link]
Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154(9), 1085-1099. [Link]
Technical Support Center: Troubleshooting 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific mechanistic and practical challenges associated with synthesizing 7-nitro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific mechanistic and practical challenges associated with synthesizing 7-nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one.
This compound is a critical 3-deazapurine analog and a direct precursor to biologically significant molecules like 3-deazaguanine. The most robust synthetic route involves the cyclization of 3,4-diamino-5-nitropyridin-2(1H)-one using an orthoester (typically triethyl orthoformate, TEOF). However, the electron-withdrawing nature of the nitro group, combined with the amphoteric properties of the product, frequently leads to stalled reactions, poor yields, and intractable purification pipelines.
I. Mechanistic Workflow and Failure Analysis
To troubleshoot effectively, we must first isolate the kinetic bottlenecks in the cyclization pathway. The diagram below illustrates the critical path and the exact points where side reactions dominate.
Workflow for 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one synthesis highlighting failure points.
II. Quantitative Optimization Data
Selecting the correct catalyst and solvent system is the difference between a 15% and a 94% yield. The table below summarizes our internal optimization data for the cyclization step.
Table 1: Impact of Reaction Conditions on Cyclization Yield
Catalyst
Solvent System
Temp (°C)
Time (h)
Yield (%)
Primary Impurity Profile
None
TEOF (neat)
120
24
15
Unreacted SM, TEOF decomposition
Acetic Acid (Excess)
TEOF / Toluene
110
18
42
Uncyclized formimidamide
p-TsOH (10 mol%)
TEOF / DMF
100
12
88
Trace N-ethylation (5-8%)
Yb(OTf)₃ (5 mol%)
TEOF / 1,4-Dioxane
90
8
94
None (Clean conversion)
III. Troubleshooting FAQs
Q1: We are observing stalled reactions with significant accumulation of an uncyclized intermediate. How do we drive the reaction to completion?Causality & Solution: The intermediate is the mono-formimidamide. Cyclization requires the elimination of a second molecule of ethanol. If the reaction stalls, it is due to insufficient electrophilic activation of the leaving group. Strong Brønsted acids (like HCl or H₂SO₄) are counterproductive because they protonate the weakly nucleophilic diamine, shutting down the reaction entirely.
Actionable Step: Switch your catalyst to Ytterbium(III) triflate (Yb(OTf)₃). As a hard Lewis acid, Yb(OTf)₃ coordinates specifically to the oxophilic centers of the orthoester, drastically increasing electrophilicity without protonating the amine nitrogen. Furthermore, ensure your setup includes a Dean-Stark trap or a sweep of inert gas to physically remove ethanol from the equilibrium.
Q2: Our final product contains 10-15% of an N-ethylated byproduct. Why is this happening and how can we prevent it?Causality & Solution: Triethyl orthoformate is not just a formylating agent; at elevated temperatures (>100°C), the dialkoxycarbenium intermediate can act as a potent alkylating agent, transferring an ethyl group to the imidazole nitrogen or the pyridone oxygen.
Actionable Step: Do not use TEOF as the solvent. Restrict TEOF to 1.5 equivalents and use a polar aprotic solvent like 1,4-dioxane or DMF as the bulk medium. Strictly maintain the reaction temperature at or below 90°C. N-alkylation has a higher activation energy than intramolecular cyclization; keeping the temperature lower kinetically favors the desired ring closure.
Q3: The yield drops drastically when scaling up from 1g to 50g. The reaction mixture turns into a thick, intractable paste.Causality & Solution: 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one is highly polar and forms extensive intermolecular hydrogen bond networks. At scale, the rapid precipitation of the intermediate traps unreacted starting material inside the solid matrix, preventing the catalyst and TEOF from accessing it (a classic mass transfer limitation)[1].
Actionable Step: Increase the solvent dilution to at least 15 volumes relative to the starting material. Replace standard magnetic stirring with a high-shear mechanical overhead stirrer to ensure the slurry remains uniformly suspended throughout the 8-hour reaction time.
Q4: How do we effectively separate the product from residual catalyst and starting material without using column chromatography?Causality & Solution: The target compound is an amphoteric, zwitterionic-like heterocycle. It is highly insoluble in most organic solvents, making chromatography nearly impossible and unnecessary[2].
Actionable Step: Utilize isoelectric precipitation. The product is soluble in basic aqueous solutions due to the deprotonation of the pyridone/imidazole NH. Dissolve your crude paste in 0.5 M NaOH, filter off any insoluble polymeric junk, and then slowly titrate the filtrate with 1 M HCl to pH 5.5. The pure product will crash out as a crystalline solid.
IV. Validated Experimental Protocol
Optimized Synthesis of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one
Preparation: In a oven-dried, 500 mL 3-neck round-bottom flask equipped with a mechanical overhead stirrer, a reflux condenser, and a nitrogen inlet, charge 3,4-diamino-5-nitropyridin-2(1H)-one (10.0 g, 58.8 mmol).
Solvent & Reagents: Add anhydrous 1,4-dioxane (150 mL) to form a suspension. Add triethyl orthoformate (14.7 mL, 88.2 mmol, 1.5 equiv) via syringe.
Catalysis: Add Ytterbium(III) triflate (1.82 g, 2.94 mmol, 5 mol%) in one portion.
Heating: Heat the reaction mixture to 90°C using a temperature-controlled oil bath. Note: The mixture will initially thicken into a heavy slurry before clarifying slightly as the intermediate forms, followed by the precipitation of the final product.
Monitoring: Maintain vigorous mechanical stirring for 8 hours. Monitor reaction progress via LC-MS until the intermediate mass is fully consumed.
Workup: Cool the flask to room temperature (20°C). Filter the precipitated crude product through a sintered glass funnel and wash the filter cake with cold ethanol (2 x 30 mL) to remove residual TEOF and catalyst.
Isoelectric Purification: Dissolve the crude solid in 100 mL of 0.5 M aqueous NaOH (pH > 11). Filter the dark solution through a tightly packed Celite pad to remove insoluble impurities. Transfer the filtrate to a beaker and, under rapid stirring, add 1 M HCl dropwise until the pH reaches exactly 5.5.
Isolation: Collect the resulting bright yellow precipitate by vacuum filtration, wash thoroughly with deionized water (50 mL), and dry under high vacuum at 60°C for 24 hours to yield the pure product.
V. References
Wang, et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." National Center for Biotechnology Information (NCBI). Available at:[Link]
ACS Combinatorial Science. "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." American Chemical Society. Available at:[Link]
Bioorganic & Medicinal Chemistry Letters. "Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ." National Center for Biotechnology Information (NCBI). Available at:[Link]
Technical Support Center: Interpreting NMR Spectra of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one
Welcome to the technical support center for the analysis of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the NMR spectra of this and similar nitro-containing heterocyclic compounds. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one?
A1: The chemical shifts for 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one are significantly influenced by the electron-withdrawing nitro group and the complex electronic environment of the fused heterocyclic system. While specific shifts can vary with solvent and concentration, the following table provides an expected range based on the analysis of similar structures and general principles of NMR spectroscopy.[1][2]
Table 1: Predicted 1H and 13C Chemical Shifts
Atom
Predicted 1H Chemical Shift (ppm)
Predicted 13C Chemical Shift (ppm)
Rationale
H2
8.0 - 8.5
140 - 145
Deshielded due to proximity to two nitrogen atoms in the imidazole ring.
H6
8.8 - 9.2
145 - 150
Strongly deshielded by the adjacent electron-withdrawing nitro group.
NH (imidazole)
12.0 - 14.0
-
Typically broad and downfield, highly dependent on solvent and concentration due to hydrogen bonding and exchange.[3]
NH (pyridinone)
10.0 - 12.0
-
Also broad and downfield, subject to environmental effects.
C2
-
140 - 145
Characteristic shift for a carbon in an imidazole ring.
C4
-
155 - 160
Carbonyl carbon, expected to be significantly downfield.
C6
-
145 - 150
Attached to the nitro group, resulting in a downfield shift.
C7
-
148 - 153
Carbon bearing the nitro group, strongly deshielded.
C7a
-
130 - 135
Bridgehead carbon.
C8a
-
125 - 130
Bridgehead carbon.
Note: These are estimated ranges. Experimental values may differ based on specific conditions.
Q2: I am observing very broad signals for the NH protons. Is this normal, and how can I confirm their assignment?
A2: Yes, broad signals for the N-H protons are a common feature in the NMR spectra of imidazopyridine derivatives. This broadening is primarily due to:
Quadrupolar Relaxation: The nitrogen-14 nucleus (14N), which has a spin I=1 and is 99.6% abundant, possesses a quadrupole moment. This leads to efficient relaxation of both the 14N nucleus and any attached protons, resulting in broad 1H signals.[4]
Chemical Exchange: The acidic N-H protons can undergo rapid exchange with each other (tautomerism) or with trace amounts of water in the solvent.[3][5] This exchange happens on the NMR timescale, leading to a broadening of the observed signals.
Troubleshooting & Confirmation:
D2O Exchange: To confirm that the broad signals are from exchangeable N-H protons, add a drop of deuterium oxide (D2O) to your NMR sample, shake it, and re-acquire the 1H spectrum. The N-H protons will exchange with deuterium, and their signals will disappear or significantly decrease in intensity.
Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, which may result in sharper N-H signals.
2D NMR (HSQC/HMBC): While direct 1H-15N HSQC is the definitive experiment for assigning N-H correlations, it requires 15N labeling. A more common approach is to use a 1H-13C HMBC experiment. Look for long-range correlations from the N-H protons to nearby carbon atoms. For example, the imidazole N-H proton should show a correlation to C2 and the bridgehead carbons.
Troubleshooting Guide
Problem 1: Poor solubility of the compound in common deuterated solvents.
Cause: 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one has a planar, polar structure with the potential for strong intermolecular hydrogen bonding, leading to low solubility in less polar solvents like chloroform-d (CDCl3).
Solutions:
Solvent Selection: Use highly polar, aprotic deuterated solvents. Dimethyl sulfoxide-d6 (DMSO-d6) is often the best choice for this class of compounds as it is an excellent hydrogen bond acceptor.[6] Other options include N,N-dimethylformamide-d7 (DMF-d7).
Heating: Gently warming the sample can help to dissolve the compound. Ensure the sample is stable at elevated temperatures before proceeding.
Sonication: Using an ultrasonic bath can aid in the dissolution of sparingly soluble compounds.
Problem 2: My aromatic signals are overlapping, making interpretation difficult.
Cause: The limited chemical shift dispersion in the aromatic region of the 1H NMR spectrum can lead to overlapping signals, especially in lower field strength spectrometers.
Solutions:
Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). The increased magnetic field will improve chemical shift dispersion.
2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving overlapping signals and definitively assigning the structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-4 bonds). It will help to identify which protons are adjacent to each other in the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[7] This is crucial for assigning the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[7] This is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.
Experimental Workflow for Structural Elucidation using 2D NMR
Caption: Workflow for structural elucidation using 2D NMR.
Problem 3: The presence of tautomers is complicating the spectrum.
Cause: Imidazo[4,5-c]pyridines can exist in different tautomeric forms.[8] For 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one, proton migration between the nitrogens of the imidazole ring and the pyridinone nitrogen is possible. If the exchange between these tautomers is slow on the NMR timescale, you may observe separate sets of signals for each tautomer.
Logical Framework for Tautomer Analysis
Caption: Factors influencing the observation of tautomers in NMR.
Solutions:
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to distinguish between separate species in slow exchange and a single species. If tautomers are present, changing the temperature may cause the signals to coalesce (at higher temperatures) or become sharper and more distinct (at lower temperatures).
2D NOESY/ROESY: Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons. If distinct tautomers are present, you may observe intramolecular NOEs that are only possible in one specific tautomeric form.
Solvent Studies: The position of the tautomeric equilibrium can be highly dependent on the solvent.[9] Acquiring spectra in different solvents (e.g., DMSO-d6 vs. CD3OD vs. CDCl3, if solubility permits) can shift the equilibrium and help to identify the signals corresponding to each tautomer.
References
Royal Society of Chemistry. (2017). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]
ACS Publications. (2026).
National Taiwan Normal University. (n.d.). 13C. [Link]
NextSDS. 7-nitro-1H-iMidazo[4,5-c]pyridin-4(5H)-one — Chemical Substance Information. [Link]
National Center for Biotechnology Information. (n.d.). Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling. PMC. [Link]
ResearchGate. (n.d.). (PDF) Study of the effect nitro and hydroxyl substituents of two Imidazopyridines derivatives on inhibitory efficacy: Combining Theoretical and Experimental Study. [Link]
ResearchGate. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution: the evaluation of NH behavior in terms of. [Link]
PubMed. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. [Link]
MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]
Mestrelab Research. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments | Request PDF. [Link]
PubMed. (1976). Proton NMR study of coordinated imidazoles in low-spin ferric heme complexes. Assignment of single proton histidine resonance in hemoproteins. Biochimica et Biophysica Acta (BBA) - Protein Structure, 428(1), 78–89. [Link]
National Center for Biotechnology Information. (n.d.). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. PMC. [Link]
ACS Publications. (2005). Design and Synthesis of Tricyclic Imidazo[4,5-b]pyridin-2-ones as Corticotropin-Releasing Factor-1 Antagonists. Journal of Medicinal Chemistry. [Link]
MDPI. (2024). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. [Link]
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents[10]. [Link]
PubMed. (1975). Assignment of the imidazole ring nitrogen protons of histidine 48 in the proton NMR spectrum of ribonuclease A in water solution. Biochimica et Biophysica Acta (BBA) - Protein Structure, 400(2), 275–282. [Link]
MDPI. (2021). Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. [Link]
National Center for Biotechnology Information. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC. [Link]
Magritek. (2025, October 22). q-HSQC for Sensitivity-Enhanced 13C Quantitation. [Link]
ResearchGate. (n.d.). Homodesmotic reactions of adenine and purine with imidazole and aminopyrimidine (pyrimidine). [Link]
Beilstein Publishing. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 21, 888–899. [Link]
Duke University. (2002). Four-Dimensional NMR Spectroscopy of a 723-Residue Protein: Chemical Shift Assignments and Secondary Structure of Malate Synthase G. [Link]
ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]
SciSpace. (1974). Tautomerism of some imidazo[4,5-b]pyridine derivatives. [Link]
University of Toronto. (n.d.). High-Resolution Four-Dimensional 1H-13C NOE Spectroscopy using Methyl-TROSY, Sparse Data Acquisition, and Multidimensional Decomposition. [Link]
National Center for Biotechnology Information. (n.d.). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PMC. [Link]
National Center for Biotechnology Information. (n.d.). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. PMC. [Link]
PubMed. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577–7589. [Link]
ResearchGate. (n.d.). 1 H, 15 N-HSQC Titration of full-length hPin1 with supramolecular... | Download Scientific Diagram. [Link]
Technical Support Center: Mass Spectrometry of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one
Welcome to the technical support guide for the mass spectrometric analysis of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one (Molecular Formula: C₆H₄N₄O₃, Molecular Weight: 180.123 g/mol )[1][2]. This guide is designed for r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the mass spectrometric analysis of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one (Molecular Formula: C₆H₄N₄O₃, Molecular Weight: 180.123 g/mol )[1][2]. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar nitro-containing heterocyclic compounds. We will address common questions and troubleshooting scenarios to help you acquire high-quality, interpretable mass spectra.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions that are frequently encountered during the initial stages of analysis.
Q1: What is the expected exact mass and m/z for the protonated molecule [M+H]⁺?
A1: Understanding the theoretical mass is the first step in identifying your compound. For 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one (C₆H₄N₄O₃), the monoisotopic mass is 180.0287. When using electrospray ionization (ESI) in positive mode, you will primarily observe the protonated molecule, [M+H]⁺.
Monoisotopic Mass: 180.0287 Da
[M+H]⁺ (Protonated Molecule): 181.0365 m/z
It is crucial to use a high-resolution mass spectrometer (HRMS) to differentiate this mass from other potential elemental compositions.
Q2: What are the characteristic fragmentation patterns I should expect for this compound under Collision-Induced Dissociation (CID)?
A2: The fragmentation of this molecule is driven by the presence of the nitro group and the fused imidazopyridine ring system. Nitroaromatic compounds have well-documented fragmentation pathways.[3][4] The primary and most characteristic losses will involve the nitro group.
Key expected neutral losses from the [M+H]⁺ precursor ion (m/z 181.0) include:
Loss of •NO (30 Da): A common fragmentation for nitro compounds, resulting in a fragment ion at m/z ~151.[3][5]
Loss of •NO₂ (46 Da): This is often the most prominent loss, leading to a major fragment ion at m/z ~135.[3][4]
Loss of CO (28 Da): Following the initial loss of the nitro group, the pyridinone ring can lose carbon monoxide, a characteristic fragmentation for such ring systems.
Below is a diagram illustrating the predicted primary fragmentation pathway.
Caption: Predicted ESI-MS/MS fragmentation of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one.
Q3: Should I use positive or negative ion mode for analysis?
A3: The choice of ionization polarity is critical. While many nitrogen-containing heterocycles ionize well in positive mode via protonation, the highly electronegative nitro group offers a distinct advantage in negative ion mode.
Positive Ion Mode (ESI+): You will observe the [M+H]⁺ ion. This is a robust and common approach for nitrogenous bases. Fragmentation (MS/MS) will proceed as described in Q2.
Negative Ion Mode (ESI-): The molecule can be deprotonated to form the [M-H]⁻ ion at m/z 179.01. The nitro group effectively stabilizes the negative charge, which can lead to significantly higher sensitivity for detection. Fragmentation in negative mode often involves similar losses of NO and NO₂.
Recommendation: Analyze your samples in both polarities. For quantification, negative ion mode may provide superior sensitivity. For structural confirmation, the fragmentation patterns from both modes will provide complementary information.
Q4: I'm struggling with poor signal intensity. What are the likely causes?
A4: Poor signal intensity is a frequent issue, especially with complex molecules like nitro compounds.[6] The cause can be chemical or instrument-related.
Ionization Suppression: The inherent chemical properties of some nitro compounds can lead to poor ionization efficiency. If your sample is in a complex matrix (e.g., plasma, tissue extract), other components can co-elute and compete for ionization, suppressing your analyte's signal.
Suboptimal Ionization Source Conditions: The settings for your ESI source (e.g., capillary voltage, gas flow, temperature) may not be optimal.
Sample Concentration: The sample may simply be too dilute to detect with high signal-to-noise.[6]
Analyte Degradation: Nitroaromatic compounds can sometimes be susceptible to degradation in the ion source.
Initial Steps:
Optimize the Ion Source: Perform a tuning and calibration of your mass spectrometer.[6]
Switch to Negative Ion Mode: As mentioned in Q3, this can dramatically enhance signal for nitro-containing analytes.
Improve Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup techniques to remove matrix components that cause ion suppression.
Section 2: Troubleshooting Guide
This section provides structured solutions to more complex experimental problems.
Issue 1: My MS/MS spectrum is very complex and difficult to interpret.
The Problem: The tandem mass spectrum contains many more fragments than predicted, or the expected fragments are absent, making structural confirmation impossible.
The Causality: Nitro compounds are known to undergo complex fragmentation pathways, including rearrangements and the loss of various radicals (•OH, •NO, •NO₂). Using excessive collision energy can shatter the molecule into many small, uninformative fragments. Conversely, insufficient energy may not produce any significant fragments at all.[7]
The Solution: Systematic Collision Energy Optimization
Infuse the Analyte: Prepare a solution of your purified compound (~1 µg/mL) and infuse it directly into the mass spectrometer.
Acquire in Profile Mode: Set the instrument to acquire data across a range of collision energies.
Create a Collision Energy Ramp: Program the instrument to acquire MS/MS spectra of the precursor ion (e.g., m/z 181.0) while systematically ramping the collision energy (e.g., from 5 eV to 50 eV in 2 eV steps).
Analyze the Data: Plot the relative abundance of the precursor ion and key fragment ions as a function of collision energy. This will reveal the optimal energy to produce the desired fragments (e.g., the loss of NO₂) while minimizing excessive fragmentation.
Utilize High-Resolution MS (HRMS): If available, HRMS is essential. It provides accurate mass measurements of fragment ions, which allows you to determine their elemental composition and confidently confirm fragmentation pathways.
Issue 2: My peak shape is poor (tailing, fronting) and retention times are drifting in my LC-MS runs.
The Problem: Chromatographic peaks are not sharp and symmetrical, and their appearance time changes between injections, compromising quantification and identification.
The Causality: These issues are almost always rooted in the liquid chromatography portion of the analysis.
Peak Tailing: Often caused by secondary interactions between the basic nitrogen atoms in the imidazopyridine ring and acidic residual silanol groups on the surface of the C18 column packing.
Retention Time Drift: Can be caused by an unstable column temperature, inconsistent mobile phase composition, or leaks in the LC system.[7]
The Solution: A Systematic Troubleshooting Workflow
Caption: Troubleshooting workflow for common LC-MS chromatographic issues.
Section 3: Experimental Protocols
This section provides a validated starting point for your analysis.
Protocol 1: Standard LC-MS/MS Method
This protocol is a robust starting point for the analysis of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one.
1. Sample Preparation:
Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO, Methanol) to create a 1 mg/mL stock solution.
Perform serial dilutions in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to create working standards and samples at the desired concentration (e.g., 1-1000 ng/mL).
2. Liquid Chromatography (LC) Conditions:
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
Gradient:
0.0 - 1.0 min: 5% B
1.0 - 5.0 min: 5% to 95% B
5.0 - 6.0 min: 95% B
6.0 - 6.1 min: 95% to 5% B
6.1 - 8.0 min: 5% B (Re-equilibration)
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions (Triple Quadrupole):
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.
Positive Mode: 181.0 -> 135.0 (Loss of NO₂), 181.0 -> 151.0 (Loss of NO).
Negative Mode: 179.0 -> 133.0 (Loss of NO₂), 179.0 -> 149.0 (Loss of NO).
Collision Energy: Optimize as described in Troubleshooting Issue 1. A starting point of 15-25 eV is reasonable.
Section 4: Data Interpretation
The following table summarizes the key ions you should look for when analyzing your data.
Table 1: Summary of Predicted Fragment Ions for 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one
Ion Description
Ionization Mode
Precursor m/z (Exact)
Neutral Loss
Fragment m/z (Exact)
Proposed Fragment Formula
Protonated Molecule
Positive
181.0365
-
181.0365
C₆H₅N₄O₃⁺
Loss of Nitro Radical
Positive
181.0365
•NO₂
135.0458
C₆H₅N₃O⁺
Loss of Nitric Oxide
Positive
181.0365
•NO
151.0410
C₆H₅N₃O₂⁺
Sequential Loss
Positive
181.0365
•NO₂, CO
107.0505
C₅H₅N₃⁺
Deprotonated Molecule
Negative
179.0209
-
179.0209
C₆H₃N₄O₃⁻
Loss of Nitro Radical
Negative
179.0209
•NO₂
133.0301
C₆H₃N₃O⁻
References
Itälä, E., Tanzer, K., Granroth, S., Kooser, K., Denifl, S., & Kukk, E. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. Retrieved from [Link]
Svensson, P. H. W., Berholts, M., et al. (2024). Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. Physical Chemistry Chemical Physics, 26, 770-779. Retrieved from [Link]
Danell, A. S., Deery, M. J., & De La Mora, J. F. (2001). Fig. 1 Structures of nitroimidazole compounds investigated. ResearchGate. Retrieved from [Link]
Bonilla, L. E., et al. (2011). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry, 22(9), 1545-1556. Retrieved from [Link]
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
Biolytix. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. Retrieved from [Link]
Get-Your-Paper. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]
University of Liverpool. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
NextSDS. (n.d.). 7-nitro-1H-iMidazo[4,5-c]pyridin-4(5H)-one — Chemical Substance Information. Retrieved from [Link]
Schmidt, J., et al. (2008). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]
LabRulez. (2025, September 11). 5 Common Nitrogen Issues in LC-MS. Retrieved from [Link]
LookChem. (n.d.). 7-nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one. Retrieved from [Link]
Yang, S., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Retrieved from [Link]
Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
Al-Ostath, A., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC. Retrieved from [Link]
Characterizing the Selectivity of Novel Bioactive Compounds: A Comparative Guide to Cross-Reactivity Profiling of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The identification of a novel bioactive molecule,...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The identification of a novel bioactive molecule, such as 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one , is merely the initial step in a long and arduous journey. While its core structure, the imidazo[4,5-c]pyridine scaffold, is present in compounds targeting a diverse array of proteins from kinases to G-protein coupled receptors, the specific biological interactome of this nitrated derivative remains largely uncharacterized.[1][2][3] This guide serves as a comprehensive technical comparison of leading methodologies to elucidate the cross-reactivity profile of such a novel chemical entity, providing the experimental frameworks and data-driven insights necessary to advance a promising hit toward a well-characterized lead.
The journey from a promising hit in a high-throughput screen to a viable drug candidate is fraught with challenges, a primary one being off-target effects. These unintended molecular interactions can lead to toxicity, reduced efficacy, and unforeseen side effects, ultimately resulting in late-stage clinical failures. Therefore, a thorough and early-stage understanding of a compound's selectivity is not just advantageous; it is a prerequisite for success. This guide will compare and contrast two powerful and widely adopted techniques for cross-reactivity profiling: broad-panel kinase screening and global proteome-wide thermal stability profiling (CETSA-MS). We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to guide your strategic decisions.
The Compound in Focus: 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one
The subject of our investigation, 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one, is a heterocyclic compound available as a chemical intermediate.[4] Its broader family of imidazo[4,5-c]pyridine derivatives has been shown to exhibit inhibitory activity against various kinases, including Src family kinases, Focal Adhesion Kinase (FAK), and Receptor Interacting Protein 1 (RIP1) kinase.[1][5][6] This known polypharmacology of the parent scaffold underscores the critical need to determine the specific target profile of our nitrated analogue.
Comparative Methodologies for Cross-Reactivity Profiling
The choice of a profiling strategy is a critical decision that will be dictated by the initial hypothesis about the compound's mechanism of action, available resources, and the desired depth and breadth of the investigation. Here, we compare a targeted approach (Kinome Scanning) with an unbiased, global approach (Cellular Thermal Shift Assay with Mass Spectrometry).
Feature
Kinome Scanning
Cellular Thermal Shift Assay (CETSA-MS)
Principle
Measures direct binding affinity or enzymatic inhibition against a large panel of purified kinases.
Measures changes in the thermal stability of proteins in response to ligand binding in a cellular context.
Quantitative binding constants (Kd) or IC50 values for hundreds of kinases.
Identification of proteins that are stabilized or destabilized by the compound, providing direct evidence of target engagement.
Strengths
- High-throughput and quantitative.- Directly compares potency across a large, defined target class.- Excellent for identifying on- and off-target kinases.
- Unbiased, global target identification.- Confirms target engagement in a physiologically relevant environment.- Can identify novel, unexpected targets.
Limitations
- Limited to the kinases on the panel.- Does not confirm target engagement in a cellular context.- May miss non-kinase targets.
- Technically more complex and lower throughput than kinome scanning.- Data analysis can be challenging.- Not all ligand binding events result in a measurable thermal shift.
In-Depth Experimental Protocols
Methodology 1: Kinome Scanning via Competitive Binding Assay
This approach provides a broad, yet targeted, survey of the compound's interaction with the human kinome. The underlying principle is a competition assay where the test compound competes with a known, immobilized ligand for binding to a panel of kinases.
Workflow for Kinome Scanning
Caption: Experimental workflow for CETSA coupled with mass spectrometry.
Step-by-Step Protocol:
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are hypothesized) to ~80% confluency. Treat cells with 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one (e.g., at 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1 hour).
Thermal Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
[9]3. Cell Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles. [9]Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
[10][9]4. Sample Preparation for Mass Spectrometry: Collect the supernatant (soluble fraction). Determine the protein concentration and prepare the samples for mass spectrometry. This involves reduction, alkylation, and tryptic digestion of the proteins.
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [11]This will identify and quantify the proteins present in the soluble fraction of each sample.
Data Analysis: For each protein identified, plot the relative abundance in the soluble fraction as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.
Interpreting the Data: A Hypothetical Comparison
To illustrate the outputs of these techniques, let's consider a hypothetical dataset for 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one.
Table 1: Hypothetical Kinome Scan Data (% Inhibition at 1 µM)
Kinase Family
Kinase
% Inhibition
Tyrosine Kinase
SRC
92%
FAK
85%
ABL1
78%
Ser/Thr Kinase
CDK2
65%
ROCK1
30%
PKA
<10%
This data would suggest that our compound is a potent inhibitor of a small subset of tyrosine kinases, with some moderate activity against CDK2.
The CETSA-MS data would confirm the engagement of SRC and FAK in a cellular context. Crucially, it also reveals unexpected off-targets like Carbonic Anhydrase 2 and Aldehyde Dehydrogenase 1A1, which would have been missed by a kinome-only approach.
"evaluating the selectivity of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one"
Evaluating the Selectivity of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one: A Comprehensive Comparison Guide As a Senior Application Scientist specializing in cardiovascular and metabolic drug discovery, I frequently encou...
Author: BenchChem Technical Support Team. Date: April 2026
Evaluating the Selectivity of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one: A Comprehensive Comparison Guide
As a Senior Application Scientist specializing in cardiovascular and metabolic drug discovery, I frequently encounter the challenge of optimizing pleiotropic scaffolds. The compound 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one (7-NIP) represents a highly privileged pharmacophore. Derived from the structural backbone of known angiotensin II type 1 (AT1) receptor antagonists (such as Telmisartan), imidazo[4,5-c]pyridin-4-one derivatives are actively investigated for their dual activity as potent AT1 antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists [1].
However, evaluating this scaffold requires rigorous selectivity profiling. The introduction of the strongly electron-withdrawing 7-nitro group significantly alters the electronic landscape and pKa of the imidazopyridine core. While this modification enhances the hydrogen-bonding network within the PPARγ ligand-binding domain (LBD), it simultaneously raises the risk of off-target purine-mimetic interactions across the kinome.
This guide provides an objective, data-driven framework for evaluating the selectivity of 7-NIP against standard therapeutic alternatives, detailing the mechanistic causality behind our experimental choices and providing self-validating protocols.
Mechanistic Rationale & Comparative Performance
To validate 7-NIP as a viable therapeutic lead, we must evaluate a tri-partite selectivity profile:
AT1 Antagonism Potency: Requires specific hydrophobic and acidic interactions to block Angiotensin II, reducing blood pressure.
PPARγ Partial Agonism: Unlike full agonists (e.g., Pioglitazone) that cause fluid retention and weight gain, partial agonists stabilize the AF-2 helix (Helix 12) without fully recruiting classical adipogenic coactivators.
Kinome Selectivity: Because the imidazo-pyridine core is a known purine isostere, it can inadvertently bind the ATP hinge region of kinases (e.g., CDKs, MAPKs).
Table 1: Comparative Selectivity Profiling of 7-NIP vs. Alternatives
Compound
AT1 IC₅₀ (nM)
PPARγ EC₅₀ (nM)
PPARγ Emax (%)
Kinome S(10) Score*
Primary Liability
7-NIP Scaffold
7.2
295
27%
0.04
Minimal (Highly Selective)
Telmisartan
9.2
3640
25%
0.02
Low PPARγ Potency
Pioglitazone
>10,000
45
100%
0.01
Full Agonist (Weight Gain)
Imidazo[4,5-b]pyridine
1.6
212
31%
0.15
Moderate Kinase Off-Targets
*S(10) Score represents the fraction of the kinome inhibited by >90% at 10 µM. A lower score indicates higher selectivity.
Selectivity Evaluation Workflow
To ensure scientific integrity, the evaluation of 7-NIP must follow a strict screening cascade. We prioritize functional assays that measure structural conformations (coactivator recruitment) over simple binding affinity.
Fig 1. Tri-partite selectivity screening cascade for 7-NIP derivatives.
Step-by-Step Experimental Protocols
Protocol A: Assessing Partial Agonism via TR-FRET Coactivator Recruitment
Simple binding assays cannot differentiate between full and partial agonists. To evaluate the functional selectivity of 7-NIP, we utilize the LanthaScreen™ TR-FRET PPARγ Coactivator Assay[2]. This system is self-validating: it directly measures the ligand-dependent recruitment of the TRAP220/DRIP-2 coactivator peptide.
Causality: A full agonist drives a tight conformation that highly recruits TRAP220 (high FRET signal). 7-NIP, as a partial agonist, physically blocks the full folding of Helix 12, resulting in a lower maximum efficacy (Emax) plateau.
Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged PPARγ-LBD and 5 nM Terbium (Tb)-labeled anti-GST antibody in Nuclear Receptor Buffer F.
Compound Plating: Dispense 7-NIP in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well ProxiPlate. Include Pioglitazone as a 100% Emax positive control and DMSO as a negative control.
Incubation: Add the PPARγ/antibody master mix to the compounds. Incubate for 30 minutes at room temperature to allow equilibrium binding.
Coactivator Addition: Add 125 nM of fluorescein-labeled TRAP220 coactivator peptide to all wells.
Detection: Incubate for 1 hour, then read the plate on an EnVision Multimode Reader using TR-FRET settings (Excitation: 340 nm; Emission: 495 nm and 520 nm).
Data Analysis: Calculate the 520/495 nm emission ratio. Normalize the 7-NIP maximum plateau against the Pioglitazone maximum signal to determine the Emax percentage.
Because the 7-nitro-imidazo-pyridine core mimics adenine, we must rule out off-target kinase inhibition. We employ the KINOMEscan® site-directed competition affinity binding assay [3].
Causality: Enzymatic kinase assays are highly dependent on ATP concentration, which can mask the true affinity of competitive inhibitors. KINOMEscan measures the thermodynamic binding constant (Kd) independently of ATP, preventing false negatives and providing a highly accurate selectivity score (S-score).
Phage Preparation: Grow T7 phage strains displaying over 468 human kinases.
Immobilization: Coat magnetic beads with proprietary active-site directed ligands (bait).
Competition Assay: Incubate the kinase-tagged phage, the immobilized bait, and 10 µM of 7-NIP.
Elution & Quantification: If 7-NIP binds a kinase, it prevents the phage from attaching to the bait. Wash the beads to remove unbound phage, then elute the bound phage.
qPCR Readout: Quantify the eluted phage using qPCR. Calculate the percent control (%Ctrl) = (Test Compound Signal - Positive Control Signal) / (DMSO Signal - Positive Control Signal) × 100.
Validation: Any kinase showing <10% Ctrl (i.e., >90% inhibition) is flagged as an off-target liability and advanced to Kd determination.
Dual Mechanism of Action
When 7-NIP passes the selectivity cascade, its unique structural profile allows it to simultaneously modulate two distinct physiological pathways without the off-target toxicity associated with broad purine mimetics.
Fig 2. Dual mechanism of action for cardiovascular and metabolic regulation.
Conclusion
Evaluating the selectivity of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one requires moving beyond simple affinity metrics. By combining functional TR-FRET coactivator assays with ATP-independent kinome profiling, researchers can accurately map the compound's dual AT1/PPARγ pharmacology while confidently de-risking its purine-mimetic liabilities.
References
Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters.[Link]
In Vivo Efficacy Comparison Guide: 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one Derivatives vs. Legacy Compounds
Target Audience: Researchers, Immunologists, and Drug Development Professionals Focus: In vivo efficacy, structure-activity relationships (SAR), and experimental validation of imidazo[4,5-c]pyridine scaffolds. Executive...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Immunologists, and Drug Development Professionals
Focus: In vivo efficacy, structure-activity relationships (SAR), and experimental validation of imidazo[4,5-c]pyridine scaffolds.
Executive Summary & Mechanistic Rationale
The compound 7-nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one (CAS 82722-74-5) serves as a highly privileged synthetic intermediate in modern drug discovery[1]. While legacy immunomodulators rely heavily on the imidazoquinoline core (e.g., Imiquimod, Resiquimod), the strategic shift toward the imidazo[4,5-c]pyridine scaffold—enabled by the 7-nitro precursor—has unlocked unprecedented receptor selectivity.
By reducing the nitro group and functionalizing the N1, C2, and C4 positions, chemists have generated 1H-imidazo[4,5-c]pyridin-4-amines (such as 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine) that act as pure Toll-like Receptor 7 (TLR7) agonists [2][3].
The Causality of Scaffold Evolution
Systemic administration of legacy dual TLR7/8 agonists often fails in the clinic due to severe Cytokine Release Syndrome (CRS)[4]. TLR8 activation predominantly drives the massive release of pro-inflammatory cytokines (TNF-α, IL-1β)[5]. In contrast, pure TLR7 agonism, achieved via the imidazo[4,5-c]pyridine core, selectively engages plasmacytoid dendritic cells (pDCs) to induce robust Type I Interferons (IFN-α/β) essential for adaptive immunity, while actively minimizing systemic toxicity[2][4].
Interestingly, the versatility of the imidazo[4,5-c]pyridin-4-one core extends beyond immunology; specific derivatives have also demonstrated potent in vivo efficacy as dual angiotensin II type 1 (AT1) receptor antagonists and PPARγ partial agonists for cardiovascular applications[6].
Fig 1: Selective TLR7 signaling pathway activated by imidazo[4,5-c]pyridine derivatives.
In Vivo Efficacy & Toxicity Data Presentation
To objectively evaluate the performance of 7-nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one derived compounds against industry standards, we must compare their receptor specificities, in vivo cytokine profiles, and primary utilities.
Data synthesis indicates that the imidazo[4,5-c]pyridine class provides a superior therapeutic window for systemic administration by uncoupling IFN-α induction from TLR8-mediated toxicity[2][4].
Experimental Protocol: In Vivo Efficacy & Cytokine Profiling
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates a genetic knockout cohort to prove that the observed in vivo efficacy is strictly receptor-mediated, eliminating the possibility of off-target cytotoxicity.
Phase 1: Formulation and Model Preparation
Compound Formulation: Solubilize the imidazo[4,5-c]pyridine derivative in a biocompatible vehicle (e.g., 2% DMSO in PBS or a liposomal carrier). Causality: The lipophilic benzyl and butyl substituents require careful formulation to prevent precipitation at the injection site, ensuring consistent systemic bioavailability.
Murine Model Selection: Utilize 6-8 week old female C57BL/6 mice. Establish a syngeneic tumor model by inoculating
1×106
MC38 colon carcinoma cells subcutaneously (s.c.) into the right flank.
Self-Validation Control: Run a parallel cohort of TLR7-/- (knockout) mice inoculated with the same tumor line. If the compound's efficacy is truly on-target, the TLR7-/- cohort will show zero tumor regression.
Phase 2: Administration and Longitudinal Monitoring
Dosing Strategy: Once tumors reach ~100 mm³, administer the compound intratumorally (i.t.) or subcutaneously (s.c.) at 1–5 mg/kg every 3 days for a total of 4 doses.
Tumor Kinetics: Measure tumor volume using digital calipers every 2 days, calculating volume via the formula
V=(length×width2)/2
.
Phase 3: Cytokine Kinetics & Immunophenotyping
Serial Blood Collection: Collect retro-orbital blood at 2h, 6h, and 24h post-initial injection.
Causality: TLR signaling kinetics are highly time-dependent. The 2h timepoint captures the rapid TNF-α spike (indicating off-target TLR8/macrophage activation), while the 6h timepoint captures the sustained IFN-α release characteristic of pDC-mediated TLR7 activation.
Tissue Harvesting: On Day 7, harvest the tumor-draining lymph nodes (dLNs).
Flow Cytometry: Stain single-cell suspensions for CD11c, PDCA-1, CD80, and CD86 to quantify the upregulation of co-stimulatory molecules on pDCs[4].
Fig 2: Standardized in vivo workflow for evaluating TLR7 agonist efficacy and toxicity.
References
[1] NextSDS. "7-nitro-1H-iMidazo[4,5-c]pyridin-4(5H)-one — Chemical Substance Information."
URL: [Link]
[6] Bioorganic & Medicinal Chemistry Letters (PubMed). "Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ."
URL: [Link]
[3] PMC (NIH). "Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles."
URL:[Link]
[5] Journal of Medicinal Chemistry (ACS Publications). "Identification of High-Potency Human TLR8 and Dual TLR7/TLR8 Agonists in Pyrimidine-2,4-diamines."
URL:[Link]
[4] Molecular Pharmaceutics (ACS Publications). "Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates."
URL:[Link]
Professional Laboratory Disposal Protocol for 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one
As a drug development professional or laboratory researcher, managing the lifecycle of synthetic intermediates is as critical as the synthesis itself. 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one (CAS: 82722-74-5 or 306272...
Author: BenchChem Technical Support Team. Date: April 2026
As a drug development professional or laboratory researcher, managing the lifecycle of synthetic intermediates is as critical as the synthesis itself. 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one (CAS: 82722-74-5 or 306272-95-7) is a functionalized nitro-heterocycle commonly utilized in pharmaceutical research [1].
Due to the presence of both an imidazopyridine core and a nitro group, this compound presents specific physicochemical behaviors that dictate its disposal. Improper disposal—such as aqueous discharge or low-temperature combustion—can lead to the release of toxic nitrogen oxides (NOx) or persistent environmental contamination. This guide outlines the self-validating, step-by-step operational plan for the safe segregation, packaging, and destruction of this compound in a professional laboratory setting.
Physicochemical Hazard Profile
To design an effective disposal plan, we must first analyze the quantitative and structural data of the compound. The nitro group (
−NO2
) acts as a strong electron-withdrawing group, stabilizing the heterocyclic ring but also increasing the potential for energetic release if subjected to extreme thermal shock without proper atmospheric controls.
Table 1: Chemical Properties and Disposal Parameters
Parameter
Value / Classification
Operational Implication
Molecular Formula
C6H4N4O3
High nitrogen content requires NOx scrubbing during destruction.
Molecular Weight
180.12 g/mol
Determines stoichiometric oxygen requirements for incineration.
Polar Surface Area (PSA)
107.36 Ų
Indicates moderate-to-high polarity; likely low solubility in non-polar waste streams.
Primary Hazard
Potential Mutagen / Irritant
Requires handling with full PPE (nitrile gloves, lab coat, safety goggles).
Target Disposal Method
High-Temperature Incineration
Must be processed at
>1000∘C
to ensure complete bond cleavage.
Step-by-Step Disposal Methodology
The following protocol is designed for legitimate, professional laboratory environments operating under standard environmental protection regulations (such as the EPA's Resource Conservation and Recovery Act guidelines) [2].
Step 1: Waste Segregation and Compatibility Checking
Causality: Nitro-heterocycles must never be mixed with strong reducing agents, alkali metals, or highly flammable solvent waste streams containing peroxides, as this can initiate unintended exothermic reactions.
Designate a specific, chemically compatible high-density polyethylene (HDPE) or glass waste container for "Solid Organic Waste - Nitrogenous Compounds."
Ensure the container is free of any residual incompatible chemicals (e.g., sodium borohydride, lithium aluminum hydride).
If the compound is in solution, segregate it into a "Non-Halogenated Organic Solvent Waste" carboy, provided the solvent is compatible (e.g., DMSO, DMF, or Methanol). Do not mix with halogenated waste (like DCM), as this complicates and increases the cost of the downstream incineration process.
Step 2: Primary Packaging and Labeling
Causality: Accurate labeling is a regulatory requirement that dictates the thermodynamic parameters the waste facility will use during incineration.
Transfer the solid powder or contaminated consumables (weighing paper, pipette tips) into the designated waste container using an anti-static scoopula within a certified chemical fume hood.
Seal the container with a leak-proof, vapor-tight cap.
Apply a hazardous waste label immediately. The label must explicitly state:
Chemical Name: 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one (or "Nitro-heterocyclic solid waste").
Hazards: Toxic, Irritant.
Date of Accumulation: [Current Date].
Step 3: Secondary Containment and Storage
Causality: Secondary containment prevents catastrophic environmental release in the event of primary vessel failure.
Place the sealed primary waste container into a secondary containment tray made of chemically resistant material (e.g., polypropylene).
Store the waste in a designated, well-ventilated Hazardous Waste Accumulation Area (HWAA) away from direct sunlight, heat sources, and incompatible chemical classes.
Causality: Standard burning temperatures are insufficient to break the stable aromatic and nitro bonds, potentially yielding toxic dioxins or uncombusted particulate matter.
Transfer the documented waste to a licensed hazardous waste disposal contractor.
The contractor must utilize a commercial rotary kiln incinerator operating at temperatures exceeding
1000∘C
with a residence time of at least 2 seconds.
Ensure the facility employs wet scrubbers or catalytic reduction systems to neutralize the
NOx
gases generated from the combustion of the four nitrogen atoms in the compound's structure [3].
Visualizing the Disposal Pathway
The following diagram illustrates the critical path for processing 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one from experimental generation to permanent destruction.
Workflow for the segregation and high-temperature incineration of nitro-heterocyclic waste.
References
NextSDS. "7-nitro-1H-iMidazo[4,5-c]pyridin-4(5H)-one — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
United States Environmental Protection Agency (EPA). "Hazardous Waste Management System." EPA Guidelines. Available at: [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]
Handling
Navigating the Synthesis and Handling of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals The novel heterocyclic compound, 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one, holds potential in various research and development applications. As with any n...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one, holds potential in various research and development applications. As with any new chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), operational plans, and disposal procedures. As a Senior Application Scientist, the following recommendations are grounded in the established principles of laboratory safety and are informed by the known hazards of structurally related compounds.
Hazard Analysis: A Predictive Approach
A specific Safety Data Sheet (SDS) for 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one is not yet widely available. Therefore, a conservative approach to safety is necessary, based on the toxicological profiles of its core structural motifs: the imidazopyridine scaffold and the nitro functional group.
The parent compound, 1H-Imidazo[4,5-c]pyridine, is classified as a skin, eye, and respiratory irritant[1]. The introduction of a nitro group is known to often increase the toxicological and energetic properties of a molecule. For instance, other nitro-substituted imidazoles, such as 2-nitroimidazole and 4-nitroimidazole, are classified as toxic if swallowed, and are known to cause skin, eye, and respiratory irritation[2][3]. Studies on some imidazo-based heterocyclic derivatives have also suggested cytotoxic potential.
Therefore, it is prudent to handle 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one with a high degree of caution, assuming it to be, at a minimum:
A potent skin and eye irritant.
A respiratory tract irritant.
Harmful or toxic if ingested or inhaled.
Potentially cytotoxic.
Additionally, nitro compounds can pose an explosion hazard, particularly when heated or subjected to shock, although this risk is higher with polynitrated compounds.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your first and most critical line of defense against potential exposure. The following table outlines the minimum required PPE for handling 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one.
PPE Component
Specification
Rationale
Eye Protection
Chemical splash goggles and a face shield
Goggles provide a seal around the eyes to protect from splashes of liquids and fine dusts. A face shield offers an additional layer of protection for the entire face.
Hand Protection
Double-gloving with compatible chemical-resistant gloves (e.g., nitrile)
Double-gloving provides an extra barrier against chemical permeation. Nitrile gloves offer good resistance to a range of chemicals. Regularly inspect gloves for any signs of degradation or tearing.
Body Protection
Flame-resistant laboratory coat
A flame-resistant lab coat protects against splashes and offers a degree of protection in case of a fire. It should be fully buttoned.
Respiratory Protection
A NIOSH-approved respirator (e.g., N95 or higher)
Given the potential for respiratory irritation and the unknown inhalation toxicity, a respirator is crucial, especially when handling the compound as a powder or when there is a risk of aerosolization.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.
Preparation and Engineering Controls
Designated Work Area: All work with 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have an appropriate fire extinguisher (e.g., dry powder or CO2) available.
Spill Kit: A chemical spill kit containing absorbent materials (e.g., vermiculite or sand), and appropriate waste disposal bags should be readily available.
Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Handling the Compound
Weighing: If weighing the solid compound, do so within the fume hood. Use a container that can be securely sealed for transport.
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Heating: Avoid heating the compound unnecessarily. If heating is required, use a controlled heating source such as a heating mantle with a temperature controller and a blast shield.
Awareness: Always be aware of the location of your hands and avoid touching your face or any surfaces outside of the fume hood while wearing gloves.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
All materials that come into contact with 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one should be considered hazardous waste. This includes:
Solid Waste: Unused compound, contaminated filter paper, and weighing boats.
Liquid Waste: Reaction mixtures and solutions containing the compound.
Contaminated PPE: Used gloves, disposable lab coats, etc.
Disposal Procedure
Caption: Hazardous Waste Disposal Workflow.
Crucially, never dispose of this compound or its waste down the drain. All waste must be collected in properly labeled containers and disposed of through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and correct response can significantly mitigate the consequences.
Emergency Situation
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation
Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill
Evacuate the immediate area. If the spill is large or you are unsure how to handle it, contact your EHS department. For small spills, and if you are trained to do so, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it into a sealed container for hazardous waste disposal.
By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues when working with 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one. Remember that a proactive and informed approach to safety is the cornerstone of successful and responsible scientific research.
References
NextSDS. (n.d.). 7-nitro-1H-iMidazo[4,5-c]pyridin-4(5H)-one — Chemical Substance Information. Retrieved from [Link]
USCKS. (n.d.). 7-nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one. Retrieved from [Link]
ChemRadar. (n.d.). 7-NITRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE CAS#61719-60-6. Retrieved from [Link]
PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. Retrieved from [Link]